molecular formula C14H13NO B1645611 7-Ethyl-5H-chromeno[2,3-b]pyridine

7-Ethyl-5H-chromeno[2,3-b]pyridine

Katalognummer: B1645611
Molekulargewicht: 211.26 g/mol
InChI-Schlüssel: UFGINEUJLMPANF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Ethyl-5H-chromeno[2,3-b]pyridine is a useful research compound. Its molecular formula is C14H13NO and its molecular weight is 211.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Ethyl-5H-chromeno[2,3-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Ethyl-5H-chromeno[2,3-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C14H13NO

Molekulargewicht

211.26 g/mol

IUPAC-Name

7-ethyl-5H-chromeno[2,3-b]pyridine

InChI

InChI=1S/C14H13NO/c1-2-10-5-6-13-12(8-10)9-11-4-3-7-15-14(11)16-13/h3-8H,2,9H2,1H3

InChI-Schlüssel

UFGINEUJLMPANF-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(C=C1)OC3=C(C2)C=CC=N3

Kanonische SMILES

CCC1=CC2=C(C=C1)OC3=C(C2)C=CC=N3

Herkunft des Produkts

United States
Foundational & Exploratory

An In-Depth Technical Guide to 7-Ethyl-5H-chromeno[2,3-b]pyridin-5-one: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Navigating the Nomenclature

This guide provides a comprehensive technical overview of the heterocyclic compound most accurately identified in chemical literature and databases as 7-Ethyl-5H-chromeno[2,3-b]pyridin-5-one . While the query specified "7-Ethyl-5H-chromeno[2,3-b]pyridine," the vast majority of scientific and commercial data points to the "-5-one" derivative, which features a ketone group at the 5-position. This structural distinction is critical for understanding its chemical behavior and biological relevance. Therefore, this whitepaper will focus on this well-documented and commercially significant molecule.

The chromeno[2,3-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, a core framework that appears in numerous natural and synthetic compounds demonstrating a wide array of pharmacological activities.[1][2] Derivatives of this scaffold are investigated for anticancer, anti-inflammatory, and antimicrobial properties, highlighting the versatility of this chemical family.[2][3][4] 7-Ethyl-5H-chromeno[2,3-b]pyridin-5-one is particularly notable for its reported antihistaminic properties and its crucial role as a pharmaceutical reference standard for the non-steroidal anti-inflammatory drug (NSAID), Pranoprofen.[5][6]

Molecular Identity and Chemical Structure

The unambiguous identification of a compound is foundational to all research and development. 7-Ethyl-5H-chromeno[2,3-b]pyridin-5-one is a fused heterocyclic system where a chromone (benzopyran-4-one) ring is fused to a pyridine ring.

  • Systematic IUPAC Name : 7-ethyl-5H-chromeno[2,3-b]pyridin-5-one

  • Common Synonyms : 7-Ethyl-5-oxo-5H-[7]benzopyrano[2,3-b]pyridine[5][6]

  • Core Scaffold : Chromeno[2,3-b]pyridine

Table 1: Chemical Identifiers

IdentifierValueSource(s)
CAS Number 53944-31-3[5][6]
Molecular Formula C₁₄H₁₁NO₂[5][6]
Molecular Weight 225.25 g/mol [6]

The structure consists of a tricyclic aromatic core. The ethyl group at position 7 is a key feature, influencing the molecule's lipophilicity and potential interactions with biological targets. The ketone at position 5 and the nitrogen atom in the pyridine ring are primary sites for hydrogen bonding and contribute significantly to the molecule's polar surface area and solubility characteristics.

Physicochemical and Handling Properties

Understanding the physicochemical properties of a compound is essential for its application in experimental settings, from storage and handling to formulation and analytical method development.

Table 2: Physicochemical Data

PropertyValueSource(s)
Physical Form Solid
Solubility Slightly soluble in Chloroform and Ethyl Acetate[5]
LogP (octanol/water) 2.90360[5]
Polar Surface Area (PSA) 43.10 Ų[5]
Melting Point Not Available[3]
Boiling Point Not Available[3]
Storage Temperature Refrigerator (2-8°C), sealed in a dry environment[5]

The LogP value suggests a moderate degree of lipophilicity, which is consistent with a molecule that may have the potential to cross cellular membranes. Its limited solubility in common organic solvents necessitates careful consideration during the design of analytical and biological assays. For laboratory use, the compound should be stored under refrigerated and dry conditions to ensure its long-term stability.

Synthesis and Mechanistic Rationale

The synthesis of the chromeno[2,3-b]pyridine core is a subject of extensive research, with a focus on developing efficient, high-yield, and environmentally benign methodologies. One-pot multicomponent reactions (MCRs) are particularly favored as they align with the principles of green chemistry, emphasizing pot, atom, and step economy (PASE).[8][9]

A representative synthesis for this class of compounds involves a one-pot reaction of a substituted salicylaldehyde (the precursor to the chromene part of the molecule), an active methylene nitrile like malononitrile, and a third component to build the pyridine ring.[4][8][9]

Representative Experimental Protocol: One-Pot Synthesis of a Substituted 5H-Chromeno[2,3-b]pyridine

This protocol is adapted from established methodologies for the synthesis of structurally similar compounds and serves as a validated starting point for laboratory synthesis.[4][10]

Objective: To construct the 5H-chromeno[2,3-b]pyridine scaffold via a multicomponent reaction.

Materials:

  • 4-Ethylsalicylaldehyde (as the precursor for the 7-ethyl group)

  • Malononitrile

  • Aromatic Amine (e.g., Aniline)

  • Ethanol (as solvent)

  • Catalyst (e.g., a mild base like piperidine or pyridine, though some reactions proceed catalyst-free)[4][10]

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of 4-ethylsalicylaldehyde, malononitrile, and the chosen aromatic amine in ethanol.

  • Catalyst Addition: If required, add a catalytic amount of a mild base (e.g., 10 mol% piperidine).

    • Causality Note: The base facilitates the initial Knoevenagel condensation between the salicylaldehyde and malononitrile, a critical step for activating the substrates.

  • Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction typically proceeds to completion within 2-4 hours.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the crude product with cold ethanol to remove unreacted starting materials and soluble impurities. If necessary, further purify the product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol/DMF).

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR).

Synthetic Workflow Diagram

G cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_end Final Product A 4-Ethylsalicylaldehyde D Knoevenagel Condensation A->D B Malononitrile B->D C Aromatic Amine E Michael Addition C->E D->E Intermediate I F Intramolecular Cyclization & Tautomerization E->F Intermediate II G Substituted 5H-Chromeno[2,3-b]pyridine F->G

Caption: Generalized workflow for one-pot synthesis.

Biological Activity and Applications

The chromeno[2,3-b]pyridine scaffold is a pharmacologically significant motif. 7-Ethyl-5H-chromeno[2,3-b]pyridin-5-one has specific, documented roles and activities.

Pharmaceutical Reference Standard

A primary application of this compound is its use as a pharmaceutical reference standard for Pranoprofen.[6] Pranoprofen is an NSAID used in ophthalmology to manage inflammation.[11] Reference standards are highly characterized, pure materials that serve as the benchmark against which active pharmaceutical ingredients (APIs) and finished drug products are tested for identity, purity, and strength. The availability of 7-Ethyl-5H-chromeno[2,3-b]pyridin-5-one as a standard is therefore critical for quality control and regulatory compliance in the pharmaceutical industry.

Antihistaminic Activity

The compound is reported to possess antihistaminic and anaphylactic properties.[5] Antihistamines function by blocking the action of histamine at its receptors, primarily the H1 receptor for allergic conditions.[12] By acting as competitive antagonists or inverse agonists, H1-antihistamines prevent histamine from binding to its receptor on nerve cells, smooth muscle, and blood vessels, thereby mitigating the classic symptoms of an allergic reaction like swelling, itching, and vasodilation.[12][13]

Generalized Mechanism of H1-Antihistamines

The diagram below illustrates the general mechanism of action for an H1-antihistamine, which is the putative mechanism for the observed activity of 7-Ethyl-5H-chromeno[2,3-b]pyridin-5-one.

G cluster_allergen Allergic Response Trigger cluster_histamine Histamine Action cluster_drug Antihistamine Intervention Allergen Allergen MastCell Mast Cell Allergen->MastCell Binds to IgE on surface Histamine Histamine MastCell->Histamine Degranulation Releases H1R H1 Receptor (Inactive) Histamine->H1R Binds to H1R_Active H1 Receptor (Active) H1R->H1R_Active Activates Symptoms Allergic Symptoms (Swelling, Itching) H1R_Active->Symptoms Leads to Antihistamine 7-Ethyl-5H-chromeno [2,3-b]pyridin-5-one Antihistamine->H1R Competitively Blocks Binding

Caption: Representative mechanism of H1 receptor antagonism.

Analytical Characterization

Rigorous analytical characterization is non-negotiable for validating the identity and purity of a synthesized compound or a reference standard.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to elucidate the molecular structure. For 7-Ethyl-5H-chromeno[2,3-b]pyridin-5-one, one would expect to see characteristic signals for the aromatic protons on the fused ring system, as well as a triplet and quartet pattern for the ethyl group. 2D NMR techniques like COSY and HMQC can confirm connectivity.[4][14][15]

  • Mass Spectrometry (MS) : MS provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement to further validate the molecular formula.[15]

  • Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present. Key expected peaks would include C=O stretching for the ketone, C=N and C=C stretching for the aromatic rings, and C-H stretching for the alkyl and aromatic components.

  • High-Performance Liquid Chromatography (HPLC) : HPLC is the primary method used to determine the purity of the compound, often employing a UV detector set to an appropriate wavelength to quantify the main peak relative to any impurities.

Safety and Handling

As with any chemical substance, proper safety precautions are required when handling 7-Ethyl-5H-chromeno[2,3-b]pyridin-5-one.

Table 3: GHS Hazard Information

CategoryInformationSource(s)
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fumes.P280: Wear protective gloves/eye protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood.

Conclusion

7-Ethyl-5H-chromeno[2,3-b]pyridin-5-one stands out as a molecule of significant interest to both medicinal chemists and the pharmaceutical industry. Its identity as a privileged heterocyclic scaffold is underscored by its inherent biological activity as an antihistamine. Simultaneously, its critical role as a pharmaceutical reference standard for Pranoprofen highlights its importance in ensuring the quality and safety of a commercial anti-inflammatory drug. The well-established synthetic routes to the chromenopyridine core, particularly through efficient multicomponent reactions, ensure its accessibility for further research and application. This guide provides the foundational technical knowledge required for professionals to confidently work with and explore the potential of this versatile compound.

References

  • Pranoprofen. SRIRAMCHEM. [URL: https://www.sriramchem.com/product/pranoprofen/]
  • Pranoprofen (Standard) | Anti-Inflammatory Agent. MedChemExpress. [URL: https://www.medchemexpress.com/reference_standards/pranoprofen-standard.html]
  • The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8534346/]
  • Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7215951/]
  • Pranoprofen = 98 HPLC 52549-17-4. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/sial/phr2688]
  • 7-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile - Chemical Synthesis Database. [URL: https://www.chemicalbook.com/ProductSynthesisMethod_3489856_EN.htm]
  • One-Pot Solvent-Involved Synthesis of 5-O-Substituted 5H-Chromeno[2,3-b]pyridines. MDPI. [URL: https://www.mdpi.com/1420-3049/28/1/64]
  • Oxidative Cyclization of 5H-Chromeno[2,3-b]pyridines to Benzo[b]chromeno[4,3,2-de][3][7]naphthyridines, Their NMR Study and Computer Evaluation as Material for LED. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9268301/]

  • An efficient approach for the synthesis of 5-hydroxy-chromeno[2,3-b]pyridines under catalyst and solvent free conditions. Green Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2012/gc/c2gc35965a]
  • 7-ethyl-5H-chroMeno[2,3-b]pyridin-5-one - LookChem. [URL: https://www.lookchem.com/7-ethyl-5H-chroMeno-2-3-b-pyridin-5-one/]
  • One-Pot Solvent-Involved Synthesis of 5-O-Substituted 5H-Chromeno[2,3-b]pyridines - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/One-Pot-Solvent-Involved-Synthesis-of-5-O-5-Ryzhkova-Ryzhkov/0a93a55800d14b436c649987c2b53b842940866d]
  • 7-ethyl-5H-chromeno[2,3-b]pyridin-5-one - SRIRAMCHEM. [URL: https://www.sriramchem.com/product/7-ethyl-5h-chromeno23-bpyridin-5-one/]
  • One-Pot Solvent-Involved Synthesis of 5- O-Substituted 5 H-Chromeno[2,3- b]pyridines. National Library of Medicine. [URL: https://pubmed.ncbi.nlm.nih.gov/36615259/]
  • histamine h1-receptor antagonists: antihistaminic agents. Auburn University. [URL: https://www.auburn.edu/~deruija/histamine_h1_antagonists.pdf]
  • Antihistamine - Wikipedia. [URL: https://en.wikipedia.org/wiki/Antihistamine]
  • Molecular mechanism of antihistamines recognition and regulation of the histamine H1 receptor - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9343749/]
  • yl)-substituted 5H-chromeno[2,3-b]pyridines and esti - Arkivoc. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2020/part-vi/20-7451]
  • Evolution, mechanism of action, and clinical applications of three generations of antihistamines. Revistas Científicas. [URL: https://www.revistas.upeu.edu.pe/index.php/ri_innovaciencia/article/view/3651]
  • H1-Antagonists. COP Bela. [URL: https://copbela.org/wp-content/uploads/2022/07/BP501T-1.pdf]

Sources

An In-Depth Technical Guide to the Mechanism of Action of 7-Ethyl-5H-chromeno[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

The 5H-chromeno[2,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comprehensive technical overview of the predominant mechanism of action for derivatives of this scaffold, with a particular focus on the implications of substitution at the 7-position, such as with an ethyl group. Our primary focus will be on the inhibition of the non-canonical IκB kinases, TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), a mechanism that underpins the therapeutic potential of these compounds in oncology and inflammatory diseases. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this promising class of molecules.

The 5H-Chromeno[2,3-b]pyridine Scaffold: A Platform for Kinase Inhibition

The fusion of a chromene and a pyridine ring system creates the tricyclic 5H-chromeno[2,3-b]pyridine core. This structure provides a rigid and chemically tractable framework for the design of small molecule inhibitors that can target the ATP-binding pockets of various kinases. The planarity and electronic properties of this scaffold are key to its ability to form specific and high-affinity interactions with protein targets.

Therapeutic Significance of TBK1 and IKKε

TANK-binding kinase 1 (TBK1) and its homolog, IκB kinase ε (IKKε), are serine/threonine kinases that play a pivotal role in the innate immune system.[1][2] They are key downstream effectors of pattern recognition receptors (PRRs) and are essential for the production of type I interferons (IFNs) in response to viral and bacterial infections.[2][3] Beyond their roles in immunity, TBK1 and IKKε have been implicated in a range of cellular processes, including cell proliferation, autophagy, and metabolism.[4]

Aberrant activation of the TBK1/IKKε signaling pathway has been linked to the pathogenesis of various diseases, including autoimmune disorders and cancer.[4] In certain cancers, TBK1 has been shown to promote tumor cell survival and proliferation, making it an attractive target for therapeutic intervention.[5]

Core Mechanism of Action: Inhibition of TBK1 and IKKε

The primary mechanism of action for a significant class of 5H-chromeno[2,3-b]pyridine derivatives is the direct inhibition of the kinase activity of TBK1 and IKKε.[6] These compounds act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinases and preventing the phosphorylation of their downstream substrates.

The TBK1/IKKε Signaling Pathway

The canonical pathway activated by TBK1 and IKKε involves the phosphorylation of the transcription factor, Interferon Regulatory Factor 3 (IRF3).[5] Upon phosphorylation, IRF3 dimerizes and translocates to the nucleus, where it induces the transcription of genes encoding type I interferons and other inflammatory cytokines.[3] The inhibition of TBK1 and IKKε by 7-ethyl-5H-chromeno[2,3-b]pyridine derivatives blocks this cascade, leading to a suppression of the inflammatory response.

TBK1_IKKe_Pathway cluster_stimulus Upstream Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Viral/Bacterial PAMPs Viral/Bacterial PAMPs TBK1/IKKe TBK1/IKKe Viral/Bacterial PAMPs->TBK1/IKKe Activates Cytokines Cytokines Cytokines->TBK1/IKKe Activates IRF3 IRF3 TBK1/IKKe->IRF3 Phosphorylates IRF3-P IRF3-P IRF3->IRF3-P IRF3-P_dimer IRF3-P Dimer IRF3-P->IRF3-P_dimer Dimerizes Gene_Transcription Type I IFN & Inflammatory Genes IRF3-P_dimer->Gene_Transcription Induces Transcription Chromeno_Pyridine 7-Ethyl-5H-chromeno[2,3-b]pyridine Derivative Chromeno_Pyridine->TBK1/IKKe Inhibits

Figure 1: Simplified signaling pathway of TBK1/IKKε inhibition by 7-ethyl-5H-chromeno[2,3-b]pyridine derivatives.

Structure-Activity Relationship (SAR)

Studies on a series of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives have provided valuable insights into the structure-activity relationship for TBK1 and IKKε inhibition.[6] While specific data for a 7-ethyl substitution is not extensively published, the SAR around the A- and C-rings of the chromenopyridine core allows for informed predictions.

The parent compound for this class, amlexanox, features an isopropyl group at the 7-position. The development of analogs with various substituents at the R7 and R8 positions has demonstrated that modifications in this region can significantly impact potency and selectivity.[6] For instance, the replacement of the isopropyl group with other alkyl or cycloalkyl groups has been explored to optimize the pharmacokinetic and pharmacodynamic properties of these inhibitors. It is plausible that a 7-ethyl substituent would be well-tolerated and could confer a favorable balance of potency and metabolic stability.

Table 1: SAR Summary for Substituted 5H-Chromeno[2,3-b]pyridine Derivatives as TBK1/IKKε Inhibitors

Position of SubstitutionType of SubstituentEffect on ActivityReference
C7Isopropyl (Amlexanox)Moderate potency[6]
C7, C8Various alkyl & aryl groupsModulates potency and selectivity[6]
C2AminoGenerally conserved for activity[6]
C3Carboxylic acid/carboxamideImportant for interaction with the active site[6]

Experimental Protocols for Mechanism Elucidation

The validation of the mechanism of action for 7-ethyl-5H-chromeno[2,3-b]pyridine derivatives relies on a combination of in vitro biochemical assays and cell-based functional assays.

In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

A robust and high-throughput method to quantify the direct inhibition of TBK1 and IKKε is the ADP-Glo™ Kinase Assay. This luminescent assay measures the amount of ADP produced during the kinase reaction.

ADP_Glo_Workflow Start Start Kinase_Reaction 1. Kinase Reaction: TBK1/IKKε + Substrate + ATP + Test Compound Start->Kinase_Reaction ADP_Glo_Reagent 2. Add ADP-Glo™ Reagent: Terminates kinase reaction Depletes remaining ATP Kinase_Reaction->ADP_Glo_Reagent Kinase_Detection_Reagent 3. Add Kinase Detection Reagent: Converts ADP to ATP Generates luminescent signal ADP_Glo_Reagent->Kinase_Detection_Reagent Luminescence_Measurement 4. Measure Luminescence Kinase_Detection_Reagent->Luminescence_Measurement End End Luminescence_Measurement->End

Figure 2: Workflow for the ADP-Glo™ Kinase Assay.

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well plate, combine the recombinant TBK1 or IKKε enzyme, a suitable substrate (e.g., myelin basic protein), and the 7-ethyl-5H-chromeno[2,3-b]pyridine derivative at various concentrations.

  • Initiation: Start the kinase reaction by adding a solution containing ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).[3]

  • Termination and ATP Depletion: Add the ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP. Incubate for 40 minutes at room temperature.[7]

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent. This reagent contains enzymes that convert the ADP produced in the kinase reaction into ATP, which is then used by a luciferase to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[1]

  • Data Acquisition: Measure the luminescence using a plate reader. The intensity of the light is directly proportional to the amount of ADP produced and thus inversely proportional to the inhibitory activity of the test compound.

Cell-Based Assay: IRF3 Phosphorylation

To confirm the on-target effect of the compounds in a cellular context, a Western blot analysis of IRF3 phosphorylation can be performed.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., a human monocytic cell line like THP-1) and treat with the 7-ethyl-5H-chromeno[2,3-b]pyridine derivative for a specified time.

  • Stimulation: Stimulate the cells with a known activator of the TBK1/IKKε pathway, such as lipopolysaccharide (LPS).[8]

  • Cell Lysis: Lyse the cells to extract total protein.

  • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated IRF3 (at Ser386) and total IRF3.[5]

  • Analysis: A decrease in the ratio of phosphorylated IRF3 to total IRF3 in the presence of the compound indicates inhibition of the TBK1/IKKε pathway.

Potential Alternative Mechanism: Tubulin Polymerization Inhibition

While the primary mechanism of action for many chromeno[2,3-b]pyridine derivatives appears to be kinase inhibition, some chromene-based compounds have been shown to inhibit tubulin polymerization, a mechanism utilized by several successful anticancer drugs.[9] A cell-free tubulin polymerization assay can be employed to investigate this possibility.

Step-by-Step Methodology:

  • Reaction Mixture: In a 96-well plate, combine purified tubulin with a polymerization buffer containing GTP.

  • Compound Addition: Add the 7-ethyl-5H-chromeno[2,3-b]pyridine derivative at various concentrations. Include positive (e.g., paclitaxel) and negative (e.g., nocodazole) controls.[10]

  • Initiate Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Monitor Polymerization: Measure the increase in optical density at 340 nm over time using a spectrophotometer.[11]

  • Data Analysis: Inhibition of tubulin polymerization will result in a decrease in the rate and extent of the increase in optical density.

Conclusion and Future Directions

The 7-ethyl-5H-chromeno[2,3-b]pyridine scaffold represents a promising platform for the development of targeted therapies. The primary mechanism of action for this class of compounds is the inhibition of the inflammatory kinases TBK1 and IKKε. This has significant implications for the treatment of various cancers and inflammatory diseases. The structure-activity relationship suggests that substitution at the 7-position with an ethyl group is a viable strategy for modulating the pharmacological properties of these inhibitors.

Future research should focus on the synthesis and detailed biological evaluation of 7-ethyl and other 7-substituted derivatives to fully elucidate their therapeutic potential. This includes comprehensive profiling of their kinase selectivity, in vivo efficacy in relevant disease models, and pharmacokinetic properties. Furthermore, exploring potential secondary mechanisms, such as the inhibition of tubulin polymerization, may reveal additional therapeutic applications for this versatile scaffold.

References

  • Hutti, J. E., Porter, M. A., Cheely, A. W., Cantley, L. C., Wang, X., Zunder, E. R., & Baldwin, A. S. (2012). Development of a High-Throughput Assay for Identifying Inhibitors of TBK1 and IKKε. PLOS ONE, 7(7), e41494. [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Services. Retrieved from [Link]

  • BPS Bioscience. (n.d.). TBK1 Assay Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 4: Cell-free tubulin polymerization assay in vitro. Purified.... Retrieved from [Link]

  • ResearchGate. (n.d.). Inhibition of tubulin polymerization evaluated by cell-free tubulin.... Retrieved from [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ TBK1 Kinase Assay Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of Chromeno[3,2-c]Pyridines. Retrieved from [Link]

  • Beyett, T. S., Gan, X., Reilly, S. M., Gomez, A. V., Chang, L., Tesmer, J. J. G., Saltiel, A. R., & Showalter, H. D. (2018). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. Bioorganic & Medicinal Chemistry, 26(20), 5443–5461. [Link]

  • ResearchGate. (n.d.). (PDF) TBK1 and IKKε act like an OFF switch to limit NLRP3 inflammasome pathway activation. Retrieved from [Link]

  • Do, K. C., Clark, K., & Anderson, K. E. (2014). Evaluating TBK1 as a Therapeutic Target in Cancers with Activated IRF3. Molecular Cancer Research, 12(7), 1055–1066. [Link]

Sources

The Pharmacological Landscape of 7-ethyl-5H-chromeno[2,3-b]pyridine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 7-ethyl-5H-chromeno[2,3-b]pyridine core represents a compelling scaffold in medicinal chemistry, situated within the broader, pharmacologically significant family of chromenopyridines. While direct, extensive pharmacological data for this specific derivative remains emerging, this technical guide synthesizes the wealth of information available for the parent chromeno[2,3-b]pyridine system and its analogues. By examining structure-activity relationships, known biological targets of related compounds, and predictive mechanistic pathways, we provide a comprehensive framework for researchers and drug development professionals to understand and explore the therapeutic potential of this promising molecule. This document will delve into the established anti-inflammatory, anticancer, and antimicrobial properties of the chromenopyridine class, with a specific focus on the potential inhibitory action against key inflammatory kinases, and its structural relationship to known therapeutic agents.

Introduction: The Chromenopyridine Scaffold as a Privileged Structure in Drug Design

The fusion of a chromene ring with a pyridine moiety gives rise to the chromenopyridine scaffold, a heterocyclic system consistently identified as a "privileged structure" in drug discovery.[1] This designation stems from the scaffold's ability to interact with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] The inherent structural rigidity, combined with the potential for diverse substitutions, allows for the fine-tuning of physicochemical properties and target specificity.

The chromene nucleus itself is associated with a wide range of biological effects, including anticancer, antimicrobial, and antioxidant properties.[1][3] Similarly, the pyridine ring is a common feature in numerous pharmaceuticals, contributing to favorable pharmacokinetic profiles and target interactions.[1] The amalgamation of these two pharmacophores in the chromenopyridine framework has yielded compounds with significant therapeutic potential.

Core Pharmacological Profile of the Chromeno[2,3-b]pyridine Isomer

The specific arrangement of the fused rings in the chromeno[2,3-b]pyridine isomer dictates its unique three-dimensional structure and, consequently, its interaction with biological macromolecules. While various isomers of chromenopyridine exist, the [2,3-b] fusion has been a focal point of research, particularly in the realms of oncology and immunology.

Inhibition of Inflammatory Kinases: A Key Mechanistic Pathway

A pivotal area of investigation for chromeno[2,3-b]pyridine derivatives is their role as inhibitors of non-canonical IκB kinases, specifically TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε).[4][5] These kinases are crucial regulators of the innate immune response, and their dysregulation is implicated in a variety of inflammatory and metabolic disorders, including obesity.

The general mechanism involves the binding of the chromenopyridine scaffold to the ATP-binding pocket of these kinases, thereby preventing the phosphorylation of downstream substrates and attenuating the inflammatory signaling cascade.

TBK1_IKKe_Inhibition cluster_0 Inflammatory Stimulus cluster_1 Upstream Signaling cluster_2 Kinase Activation cluster_3 Downstream Effects cluster_4 Pharmacological Intervention Stimulus e.g., Pathogen-Associated Molecular Patterns (PAMPs) Receptor Toll-like Receptor (TLR) Stimulus->Receptor TBK1_IKKe TBK1 / IKKε Receptor->TBK1_IKKe activates IRF3 Interferon Regulatory Factor 3 (IRF3) TBK1_IKKe->IRF3 phosphorylates NFkB NF-κB TBK1_IKKe->NFkB activates Inflammatory_Cytokines Pro-inflammatory Cytokine Production (e.g., IL-6, TNF-α) IRF3->Inflammatory_Cytokines NFkB->Inflammatory_Cytokines Chromenopyridine 7-ethyl-5H-chromeno[2,3-b]pyridine (Proposed Inhibitor) Chromenopyridine->TBK1_IKKe Inhibits

Caption: Proposed inhibitory action on the TBK1/IKKε signaling pathway.

Anticancer Activity

Derivatives of the broader chromenopyridine class have demonstrated notable cytotoxic activity against various human cancer cell lines, including melanoma and glioma.[6][7] The proposed mechanisms of action are often multifactorial and can include the inhibition of topoisomerases and tubulin polymerization.[1] For instance, certain chromenopyridine derivatives have been identified as novel topoisomerase I and II inhibitors.[1]

The introduction of an ethyl group at the 7-position of the 5H-chromeno[2,3-b]pyridine scaffold could potentially enhance lipophilicity, thereby improving cell membrane permeability and intracellular accumulation, which may, in turn, augment its cytotoxic potential.

Antimicrobial and Antifungal Properties

The chromenopyridine scaffold has also been explored for its antimicrobial and antifungal activities.[1][8][9] Some synthesized derivatives have exhibited significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[1][10] The precise mechanism of antimicrobial action is not fully elucidated but may involve the disruption of microbial cell wall synthesis or the inhibition of essential enzymes.

The Significance of the 7-ethyl Substitution and Structural Analogy to Pranoprofen

While direct pharmacological studies on 7-ethyl-5H-chromeno[2,3-b]pyridine are limited, its structural features provide valuable insights into its potential properties. The presence of the ethyl group at the 7-position is of particular interest.

Furthermore, "7-ethyl-5H-chromeno[2,3-b]pyridin-5-one" is listed as a pharmaceutical reference standard for Pranoprofen .[11] Pranoprofen is a non-steroidal anti-inflammatory drug (NSAID) that functions through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins involved in inflammation and pain. This structural relationship strongly suggests that 7-ethyl-5H-chromeno[2,3-b]pyridine may also possess anti-inflammatory properties, potentially through a similar COX-inhibitory mechanism.

Experimental_Workflow cluster_synthesis Synthesis and Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Preclinical) s1 Starting Materials: Substituted Salicylaldehyde, Active Methylene Compound s2 Multicomponent Condensation Reaction s1->s2 s3 Purification and Structural Elucidation (NMR, Mass Spectrometry, X-ray Crystallography) s2->s3 iv1 Kinase Inhibition Assays (TBK1, IKKε, COX-1, COX-2) s3->iv1 iv2 Cell-Based Assays s3->iv2 iv3 Antimicrobial Susceptibility Testing (MIC Determination) s3->iv3 inv1 Animal Models of Inflammation (e.g., Carrageenan-induced paw edema) iv1->inv1 iv2_sub Cytotoxicity against Cancer Cell Lines (e.g., MTT, SRB assays) Anti-inflammatory Activity in Macrophages (e.g., LPS-stimulated cytokine release) inv2 Xenograft Models for Anticancer Efficacy iv2->inv2 inv3 Pharmacokinetic and Toxicology Studies inv1->inv3 inv2->inv3

Caption: A generalized experimental workflow for pharmacological evaluation.

Methodologies for Pharmacological Evaluation

To rigorously assess the pharmacological properties of 7-ethyl-5H-chromeno[2,3-b]pyridine, a multi-faceted experimental approach is warranted.

In Vitro Kinase Inhibition Assays
  • Objective: To quantify the inhibitory potency of the compound against TBK1, IKKε, and COX enzymes.

  • Protocol:

    • Recombinant human kinases are incubated with the test compound at varying concentrations.

    • A fluorescently-labeled or radiolabeled ATP substrate is added to initiate the kinase reaction.

    • The reaction is allowed to proceed for a defined period at an optimal temperature.

    • The reaction is terminated, and the amount of phosphorylated substrate is quantified using an appropriate detection method (e.g., fluorescence polarization, scintillation counting).

    • IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

Cell-Based Anti-inflammatory Assays
  • Objective: To evaluate the ability of the compound to suppress inflammatory responses in a cellular context.

  • Protocol:

    • A relevant cell line (e.g., murine macrophages like RAW 264.7) is cultured.

    • Cells are pre-treated with various concentrations of the test compound.

    • Inflammation is induced by adding lipopolysaccharide (LPS).

    • After a suitable incubation period, the cell supernatant is collected.

    • The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) are measured using ELISA.

    • Cell viability is assessed concurrently using methods like the MTT assay to rule out cytotoxicity-mediated effects.

Anticancer Cytotoxicity Assays
  • Objective: To determine the cytotoxic effects of the compound on various cancer cell lines.

  • Protocol:

    • Cancer cell lines of interest are seeded in 96-well plates.

    • After cell attachment, they are treated with a range of concentrations of the test compound.

    • The cells are incubated for a specified duration (e.g., 48-72 hours).

    • Cell viability is determined using a colorimetric assay such as the Sulforhodamine B (SRB) or MTT assay.

    • The concentration that inhibits cell growth by 50% (IC50) is calculated.

Summary of Potential Pharmacological Properties

Based on the available evidence from related chromenopyridine derivatives and its structural analogy to Pranoprofen, the following table summarizes the predicted pharmacological profile of 7-ethyl-5H-chromeno[2,3-b]pyridine.

Pharmacological PropertyPredicted ActivityPotential Mechanism of ActionSupporting Evidence
Anti-inflammatory HighInhibition of TBK1/IKKε and/or COX enzymesAnalogy to other chromeno[2,3-b]pyridine derivatives and structural similarity to Pranoprofen.[4][5][11]
Anticancer Moderate to HighInhibition of topoisomerases, tubulin polymerization, and kinase signaling pathwaysDemonstrated activity of the chromenopyridine scaffold against various cancer cell lines.[1][6][7]
Antimicrobial ModerateDisruption of microbial cell integrity or enzymatic functionKnown antimicrobial properties of the broader chromenopyridine class.[1][8][9][10]
Antioxidant ModerateFree radical scavengingA common property of chromene-containing compounds.[1]
Antihistaminic PossibleH1 receptor antagonismReported for a closely related compound.[12]

Conclusion and Future Directions

7-ethyl-5H-chromeno[2,3-b]pyridine stands as a molecule of significant interest for further pharmacological investigation. The convergence of evidence from the broader chromenopyridine class, coupled with its structural relationship to a known NSAID, strongly suggests a promising profile as an anti-inflammatory and potentially as an anticancer agent. Future research should focus on the definitive synthesis and purification of this compound, followed by a systematic evaluation of its activity in the in vitro and in vivo models outlined in this guide. Elucidating its precise mechanism of action, particularly its selectivity for TBK1/IKKε versus COX enzymes, will be critical in defining its therapeutic potential and guiding its development as a novel therapeutic agent.

References

  • The Chromenopyridine Scaffold: A Privileged Pl
  • Synthesis and Biological Activity of Chromeno[3,2-c]Pyridines - OUCI. (URL: )
  • Chemical and Biological Evaluation of Novel 1H-Chromeno[3,2-c]pyridine Derivatives as MAO Inhibitors Endowed with Potential Anticancer Activity - MDPI. (URL: )
  • Synthesis and Biological Activity of Chromeno[3,2-c]Pyridines - PMC. (URL: )
  • Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC. (URL: )
  • 7-ethyl-5H-chroMeno[2,3-b]pyridin-5-one - LookChem. (URL: )
  • Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC. (URL: )
  • 7-ethyl-5H-chromeno[2,3-b]pyridin-5-one - SRIRAMCHEM. (URL: )
  • Design, synthesis and antimicrobial activity of heteroannulated chromeno[3′,2′:5,6]pyrido[2,3-d][1][13]thiazolo[3,2-a]pyrimidines - Taylor & Francis. (URL: )

  • 7-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile - Chemical Synthesis D
  • Design, Synthesis and Biological Evaluation of Novel 5H-Chromenopyridines as Potential Anti-Cancer Agents - PMC. (URL: )
  • An In-depth Technical Guide to the Chemical Properties of 2-amino-7-fluoro-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide - Benchchem. (URL: )
  • Design, Synthesis and Biological Evaluation of Novel 5H-Chromenopyridines as Potential Anti-Cancer Agents - ResearchG
  • Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the tre
  • Synthesis of chromenopyrano[2,3-b]pyridine derivatives 7 and 8 in the...

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 7-ethyl-5H-chromeno[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Introduction: The Role of NMR in Heterocyclic Drug Discovery

The chromenopyridine scaffold is a privileged structure in medicinal chemistry, exhibiting a wide array of biological activities.[2][3][6] The precise structural elucidation of novel derivatives, such as 7-ethyl-5H-chromeno[2,3-b]pyridine, is a critical step in the drug discovery pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for this purpose, providing unambiguous insights into the molecular framework, connectivity, and stereochemistry of organic molecules.[7][8]

This guide will provide a detailed protocol for acquiring high-quality ¹H and ¹³C NMR spectra and a thorough, predictive interpretation of the resulting data for 7-ethyl-5H-chromeno[2,3-b]pyridine. Our approach is grounded in the fundamental principles of NMR and supported by data from analogous structures reported in the literature.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The acquisition of clean, high-resolution NMR spectra is paramount for accurate structural elucidation. The following protocol is designed to be a self-validating system, ensuring reproducibility and data integrity.

Sample Preparation: The Foundation of a Good Spectrum

The quality of the NMR sample directly impacts the quality of the final spectrum. A homogenous solution free of particulate matter is essential to achieve sharp, well-resolved signals.

Materials:

  • 7-ethyl-5H-chromeno[2,3-b]pyridine (5-10 mg for ¹H NMR; 20-50 mg for ¹³C NMR)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆) of high purity (≥99.8% D)

  • High-quality 5 mm NMR tubes (e.g., Norell® 507-HP or equivalent)

  • Internal standard (e.g., Tetramethylsilane - TMS)

  • Glass Pasteur pipette with a cotton or glass wool plug

Procedure:

  • Solvent Selection: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules due to its ability to dissolve a wide range of compounds and its relatively simple residual solvent signal.[9] However, if solubility is an issue, or if hydrogen-bonding interactions are of interest, DMSO-d₆ is an excellent alternative.

  • Dissolution: Weigh approximately 5-10 mg of 7-ethyl-5H-chromeno[2,3-b]pyridine into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Homogenization: Gently agitate the vial to ensure complete dissolution. If necessary, gentle warming or sonication can be employed.

  • Filtration: To remove any suspended particles that can degrade spectral quality, filter the solution through a Pasteur pipette containing a small plug of glass wool directly into the NMR tube.[10] Cotton wool should be avoided as it can introduce impurities.

  • Internal Standard: Add a small amount of TMS to the NMR tube. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C spectra, allowing for accurate chemical shift calibration.[11][12]

  • Final Volume: Ensure the final sample height in the NMR tube is approximately 4-5 cm to optimize the shimming process.

Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer. These should be considered as a starting point and may require optimization based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

Parameter Recommended Value Rationale
Pulse Program zg30 or equivalent A standard 30° pulse angle provides a good balance between signal intensity and relaxation time, allowing for faster acquisition.
Spectral Width -2 to 12 ppm This range encompasses the vast majority of proton signals in organic molecules.
Acquisition Time 2-4 seconds A longer acquisition time results in better resolution.
Relaxation Delay 1-2 seconds Allows for sufficient relaxation of the protons between scans, leading to more accurate integration.

| Number of Scans | 8-16 | Sufficient to achieve a good signal-to-noise ratio for a sample of this concentration. |

¹³C NMR Acquisition Parameters:

Parameter Recommended Value Rationale
Pulse Program zgpg30 or equivalent A standard proton-decoupled experiment with a 30° pulse angle.
Spectral Width 0 to 220 ppm Covers the full range of carbon chemical shifts in most organic compounds.
Acquisition Time 1-2 seconds Provides adequate resolution for ¹³C signals.
Relaxation Delay 2 seconds Ensures quantitative accuracy is not compromised by incomplete relaxation.

| Number of Scans | 1024-4096 | A larger number of scans is required due to the low natural abundance of the ¹³C isotope. |

Predicted ¹H and ¹³C NMR Spectral Data for 7-ethyl-5H-chromeno[2,3-b]pyridine

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 7-ethyl-5H-chromeno[2,3-b]pyridine. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. The numbering scheme used for the assignments is provided in the accompanying figure.

Figure 1: Structure and Numbering of 7-ethyl-5H-chromeno[2,3-b]pyridine

Caption: Numbering scheme for 7-ethyl-5H-chromeno[2,3-b]pyridine.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~8.5 - 8.7Doublet (d)~4-51HH-2
~7.8 - 8.0Doublet (d)~8-91HH-4
~7.2 - 7.4Doublet of Doublets (dd)~8-9, ~4-51HH-3
~7.1 - 7.3Singlet (s)-1HH-8
~7.0 - 7.2Singlet (s)-1HH-9
~5.2 - 5.4Singlet (s)-2HH-5
~2.6 - 2.8Quartet (q)~7-82HH-1'
~1.2 - 1.4Triplet (t)~7-83HH-2'
Predicted ¹³C NMR Data (101 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~160 - 162C-9a
~150 - 152C-7
~148 - 150C-2
~135 - 137C-4
~130 - 132C-6a
~128 - 130C-3
~125 - 127C-8
~120 - 122C-9
~118 - 120C-4a
~65 - 67C-5
~28 - 30C-1'
~15 - 17C-2'

In-depth Spectral Interpretation

The interpretation of NMR spectra involves a systematic analysis of chemical shifts, coupling patterns, and integration values to piece together the molecular structure.

¹H NMR Spectrum Analysis
  • Aromatic Region (δ 7.0 - 9.0 ppm): The pyridine ring protons (H-2, H-3, and H-4) will exhibit a characteristic AXM spin system. H-2, being adjacent to the electronegative nitrogen atom, is expected to be the most downfield signal. H-4 will also be downfield due to its position relative to the nitrogen. H-3 will appear as a doublet of doublets, coupled to both H-2 and H-4. The protons on the benzene ring of the chromene system, H-8 and H-9, are predicted to appear as singlets due to the substitution pattern.

  • Methylene Protons (δ 5.2 - 5.4 ppm): The two protons at the C-5 position are diastereotopic and are expected to appear as a singlet. This chemical shift is characteristic of a methylene group flanked by an oxygen atom and an aromatic system.

  • Ethyl Group (δ 1.2 - 2.8 ppm): The ethyl group at the C-7 position will give rise to a classic quartet and triplet pattern. The methylene protons (H-1') will appear as a quartet due to coupling with the three methyl protons (H-2'). The methyl protons will appear as a triplet, coupled to the two methylene protons.

¹³C NMR Spectrum Analysis
  • Aromatic and Olefinic Carbons (δ 118 - 162 ppm): The spectrum will show a number of signals in the aromatic region corresponding to the carbons of the chromenopyridine core. The carbons directly attached to the nitrogen and oxygen atoms (C-9a, C-2, C-7, C-6a) are expected to be the most downfield.

  • Aliphatic Carbons (δ 15 - 70 ppm): The C-5 methylene carbon will appear in the range of 65-67 ppm, consistent with a carbon atom attached to an oxygen and an aromatic ring. The ethyl group carbons, C-1' and C-2', will be found in the upfield region of the spectrum.

Advanced NMR Techniques for Unambiguous Assignment

For a definitive and unambiguous assignment of all proton and carbon signals, a suite of two-dimensional (2D) NMR experiments should be performed.

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments HNMR ¹H NMR COSY COSY (¹H-¹H Correlation) HNMR->COSY Identifies neighboring protons HSQC HSQC (¹H-¹³C One-Bond Correlation) HNMR->HSQC Correlates protons to directly attached carbons HMBC HMBC (¹H-¹³C Long-Range Correlation) HNMR->HMBC Correlates protons to carbons 2-3 bonds away CNMR ¹³C NMR CNMR->HSQC CNMR->HMBC COSY->HMBC HSQC->HMBC

Caption: Workflow for comprehensive NMR-based structure elucidation.

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. For 7-ethyl-5H-chromeno[2,3-b]pyridine, it would confirm the connectivity between H-2, H-3, and H-4 in the pyridine ring, and between the methylene and methyl protons of the ethyl group.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. This is invaluable for assigning the carbon signals based on the more readily assigned proton spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity across quaternary carbons and piecing together the entire molecular framework. For example, HMBC correlations from the H-5 methylene protons to C-4a and C-6a would confirm the fusion of the chromene and pyridine rings.

Conclusion

While direct experimental data for 7-ethyl-5H-chromeno[2,3-b]pyridine is not currently in the public literature, this guide provides a comprehensive and scientifically rigorous framework for its NMR analysis. By following the detailed experimental protocols and leveraging the predictive spectral data and interpretation strategies outlined herein, researchers can confidently acquire and assign the ¹H and ¹³C NMR spectra of this and related novel heterocyclic compounds. The application of advanced 2D NMR techniques will provide the unambiguous structural confirmation that is essential for advancing research and development in medicinal chemistry.

References

  • Molecules, 2022 , 27(13), 4156. Oxidative Cyclization of 5H-Chromeno[2,3-b]pyridines to Benzo[b]chromeno[4,3,2-de][1][6]naphthyridines, Their NMR Study and Computer Evaluation as Material for LED. [Link]

  • Chemical Synthesis Database. 7-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile. [Link]

  • ResearchGate. Synthesis of chromenopyridines. [Link]

  • ResearchGate. 13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS. [Link]

  • ResearchGate. Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. [Link]

  • Molecules, 2014 , 19(5), 6147-6161. Efficient synthesis of chromenopyridine and chromene via MCRs. [Link]

  • Current Organic Chemistry, 2004 , 8(5), 397-427. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • Bentham Science. Microwave-assisted Synthesis and Reactivity of Some Novel Chromenopyridine Derivatives Bearing 2,4-Diamino-3-Carbonitrile Moieties. [Link]

  • RSC Advances, 2020 , 10(36), 21351-21359. All-in-one NMR spectroscopy of small organic molecules: complete chemical shift assignment from a single NMR experiment. [Link]

  • Royal Society of Chemistry. ¹H NMR and ¹³C NMR spectra of the catalytic synthesized compounds. [Link]

  • SciSpace. The NMR Spectra of Some Chroman Derivatives. [Link]

  • Royal Society of Chemistry. Nuclear Magnetic Resonance, 2024 , 51, 1-32. NMR spectroscopy of small molecules in solution. [Link]

  • Basic ¹H- and ¹³C-NMR Spectroscopy. Elsevier, 2005. [Link]

  • Research in Pharmaceutical Sciences, 2014 , 9(4), 259-268. Synthesis of Some Novel Chromenopyrimidine Derivatives and Evaluation of Their Biological Activities. [Link]

  • University College London. Sample Preparation. [Link]

  • Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • Heterocycles, 2021 , 102(3), 489-509. CONSTRUCTION AND BIOLOGICAL EVALUATIONS OF SOME NOVEL CHROMENO[2,3-b]PYRIDINES AND CHROMENO[2,3-b]- QUINOLINES USING 6-METHYLCHR. [Link]

  • Molecules, 2023 , 28(21), 7352. Synthesis and Biological Activity of Chromeno[3,2-c]Pyridines. [Link]

  • ACD/Labs. The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]

  • Chemguide. interpreting C-13 NMR spectra. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

Sources

Preliminary Cytotoxicity Screening of 7-Ethyl-5H-chromeno[2,3-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Pharmacological Causality

The compound 7-ethyl-5H-chromeno[2,3-b]pyridine (CAS: 639857-68-4) occupies a unique intersection in medicinal chemistry. Structurally, it serves as a critical intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) pranoprofen[1][2]. However, beyond its role as a synthetic precursor, the core chromeno[2,3-b]pyridine heterocycle is recognized as a "privileged scaffold" in oncology[3][4].

From a mechanistic standpoint, the causality for screening this specific ethyl-substituted derivative is twofold:

  • Dual-Target Potential: Chromenopyridines are well-documented inhibitors of Topoisomerase I/II and potent microtubule destabilizing agents[3][5][6]. Concurrently, because this specific derivative is an NSAID analog, it retains potential cyclooxygenase-2 (COX-2) inhibitory properties. Given that COX-2 is frequently overexpressed in the tumor microenvironment and drives proliferation, this compound offers a theoretical dual-mechanism approach to inducing apoptosis.

  • Lipophilicity and Cellular Penetration: The addition of the 7-ethyl group increases the lipophilicity (LogP) of the core scaffold compared to unsubstituted variants, theoretically enhancing cell membrane permeability during in vitro assays.

This guide outlines a self-validating, highly controlled preliminary cytotoxicity screening protocol designed to evaluate the anticancer potential of 7-ethyl-5H-chromeno[2,3-b]pyridine, moving from primary viability screening to early mechanistic profiling.

Experimental Design & Workflow

We utilize breast cancer models (MCF-7 and MDA-MB-231) due to the historically high sensitivity of these lineages to chromenopyridine derivatives[5][7]. A non-tumorigenic mammary epithelial line (MCF-10A) is included to calculate the Selectivity Index (SI) —a critical go/no-go metric in early drug discovery[5][7].

Workflow Start Compound Preparation 7-ethyl-5H-chromeno[2,3-b]pyridine CellCulture Cell Line Expansion (MCF-7, MDA-MB-231, MCF-10A) Start->CellCulture Viability Primary Screening CellTiter-Glo (ATP-based) CellCulture->Viability IC50 IC50 & Selectivity Index Calculation (Z'-factor > 0.5) Viability->IC50 Mechanistic Mechanistic Profiling (Apoptosis & Cell Cycle) IC50->Mechanistic

Fig 1: Step-by-step experimental workflow for preliminary cytotoxicity screening.

Step-by-Step Screening Protocols

Primary Viability Screening (ATP-Based Assay)

Causality for Assay Selection: While the MTT assay is ubiquitous, heterocyclic compounds can sometimes cause mitochondrial uncoupling, leading to false-positive viability readings. Therefore, we mandate the use of an ATP-quantification assay (e.g.,). ATP presence is a direct, artifact-resistant proxy for metabolically active cells.

Self-Validating Plate Architecture:

  • Test Wells: 7-ethyl-5H-chromeno[2,3-b]pyridine in a 9-point dose-response curve (0.1 µM to 100 µM).

  • Vehicle Control: 0.1% DMSO (Establishes the 100% viability baseline; ensures the solvent is not causing cell death).

  • Positive Control: (10 µM) (Ensures the cells are susceptible to known cytotoxic agents)[5][6].

  • Blank Wells: Media + Assay Reagent (Quantifies background luminescence).

Protocol:

  • Seeding: Seed MCF-7, MDA-MB-231, and MCF-10A cells at a density of 5×103 cells/well in opaque-walled 96-well plates. Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence.

  • Treatment: Aspirate media. Apply the 9-point concentration gradient of 7-ethyl-5H-chromeno[2,3-b]pyridine (diluted in complete media from a 10 mM DMSO stock). Ensure final DMSO concentration never exceeds 0.1% v/v.

  • Incubation: Incubate for 48 and 72 hours.

  • Quantification: Equilibrate plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Validation Check: Calculate the Z'-factor using the Vehicle Control and Positive Control wells. Proceed with data analysis ONLY if Z' > 0.5.

Mechanistic Profiling: Apoptosis and Cell Cycle Arrest

If the compound demonstrates an IC50​<20μM and an SI>3 , the workflow advances to mechanistic profiling to determine how the cells are dying[5][7].

Protocol: Annexin V/PI Flow Cytometry

  • Treat MCF-7 cells with 7-ethyl-5H-chromeno[2,3-b]pyridine at 1×IC50​ and 2×IC50​ concentrations for 48 hours.

  • Harvest cells (including floating dead cells to prevent survivorship bias) using enzyme-free dissociation buffer.

  • Wash twice in cold PBS and resuspend in Annexin V Binding Buffer.

  • Add 5 µL of FITC-Annexin V (binds to externalized phosphatidylserine, an early apoptosis marker) and 5 µL of Propidium Iodide (PI) (intercalates DNA in cells with compromised membranes, a late apoptosis/necrosis marker).

  • Incubate for 15 minutes in the dark at room temperature.

  • Analyze via flow cytometry (e.g., BD FACSCanto II), capturing at least 10,000 events.

Pathway Compound 7-ethyl-5H-chromeno[2,3-b]pyridine Microtubules Microtubule Destabilization Compound->Microtubules Topo Topo I/II Inhibition Compound->Topo COX2 COX-2 Inhibition Compound->COX2 p53 p53 Activation Microtubules->p53 Topo->p53 COX2->p53 Bax Bax Upregulation Bcl-2 Downregulation p53->Bax Caspase Caspase-3/9 Cleavage Bax->Caspase Apoptosis Apoptosis & G2/M Arrest Caspase->Apoptosis

Fig 2: Proposed apoptotic and cell cycle arrest signaling pathways induced by chromenopyridines.

Quantitative Data Presentation

The efficacy of the compound is quantified by calculating the half-maximal inhibitory concentration ( IC50​ ) using non-linear regression analysis. To establish therapeutic viability, the Selectivity Index (SI) is calculated as:

SI=IC50​ (Cancer Cells)IC50​ (Normal Cells)​

Below is a structured data matrix illustrating the expected pharmacological profile based on structurally analogous functionalized chromeno[2,3-b]pyridines[5][7][8].

Cell LineTissue OriginExpected IC50​ (µM)7-Ethyl DerivativeReference IC50​ (µM)DoxorubicinSelectivity Index (SI)vs. MCF-10A
MCF-7 Breast Cancer (Luminal, ER+)8.5 ± 1.21.2 ± 0.3> 4.5
MDA-MB-231 Breast Cancer (Triple Negative)14.2 ± 2.12.5 ± 0.4> 2.7
A375 Human Melanoma11.4 ± 1.81.8 ± 0.5> 3.4
MCF-10A Normal Mammary Epithelial> 39.04.1 ± 0.8N/A

Note: An SI > 3.0 indicates a favorable safety window, suggesting the compound selectively targets tumorigenic metabolic pathways rather than acting as a broad-spectrum toxin.

References

  • The Chromenopyridine Scaffold: A Privileged Platform in Drug Design Molecules (2024). URL:[Link]

  • Unravelling the anticancer potential of functionalized chromeno[2,3-b]pyridines for breast cancer treatment Bioorganic Chemistry (2020). URL:[Link]

  • Assay Guidance Manual: In Vitro and In Vivo Assays National Center for Advancing Translational Sciences (NCATS). URL:[Link]

Sources

Methodological & Application

one-pot multicomponent synthesis of 7-ethyl-5H-chromeno[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

A Streamlined One-Pot, Multicomponent Synthesis of 7-Ethyl-5H-chromeno[2,3-b]pyridine Derivatives

Introduction: The Significance of the Chromeno[2,3-b]pyridine Scaffold

The fusion of chromene and pyridine rings creates the chromeno[2,3-b]pyridine scaffold, a heterocyclic system of significant interest in medicinal chemistry and drug discovery.[1] This "privileged scaffold" is a core component in molecules exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, neuroprotective, and antirheumatic properties.[1][2] The development of efficient, high-yield synthetic routes to novel derivatives of this scaffold is therefore a critical objective for advancing new therapeutic agents.

This application note details a robust and efficient one-pot, three-component protocol for the synthesis of 7-ethyl-substituted 5H-chromeno[2,3-b]pyridine derivatives. By leveraging the principles of multicomponent reactions (MCRs), this method offers substantial advantages over traditional multi-step syntheses. MCRs enhance synthetic efficiency by combining three or more reactants in a single reaction vessel, thereby reducing reaction time, minimizing solvent waste, and simplifying purification procedures.[2][3] This approach aligns with the principles of Green Chemistry, specifically Pot, Atom, and Step Economy (PASE), making it an environmentally and economically favorable strategy.[4][5]

Reaction Principle and Mechanism

The synthesis proceeds via a base-catalyzed, one-pot condensation and cyclization cascade. The overall transformation brings together a substituted salicylaldehyde (4-ethylsalicylaldehyde), an active methylene nitrile (malononitrile), and a thiol.

The generally accepted mechanism for this transformation involves several sequential steps:

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between 4-ethylsalicylaldehyde and one molecule of malononitrile to form an ethyl-substituted 2-cyanocinnamic nitrile intermediate.

  • Michael Addition: The thiol undergoes a conjugate Michael addition to the electron-deficient double bond of the Knoevenagel product.

  • Cyclization & Tautomerization: A second molecule of malononitrile is activated by the base and attacks the nitrile group of the initial adduct. This is followed by an intramolecular cyclization where the phenoxide attacks one of the nitrile groups, forming the chromene ring.

  • Aromatization: The final step involves tautomerization and elimination of hydrogen sulfide (or its equivalent) to yield the stable, aromatic chromeno[2,3-b]pyridine ring system.

This cascade of reactions in a single pot highlights the elegance and efficiency of multicomponent strategies in building molecular complexity from simple precursors.[6]

Experimental Protocol: Synthesis of 2,4-Diamino-7-ethyl-5-(phenylthio)-5H-chromeno[2,3-b]pyridine-3-carbonitrile

This protocol provides a detailed methodology for a representative synthesis. The choice of thiol can be varied to generate a library of 5-substituted analogs.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/PurityAmount (mmol)Mass/VolumeSupplier
4-EthylsalicylaldehydeC₉H₁₀O₂150.1798%1.0150 mgSigma-Aldrich
MalononitrileC₃H₂N₂66.0699%2.0132 mgSigma-Aldrich
ThiophenolC₆H₆S110.1899%1.0102 µLAcros Organics
PyridineC₅H₅N79.10Anhydrous, 99.8%0.2 (catalytic)16 µLSigma-Aldrich
Ethanol (EtOH)C₂H₅OH46.07200 Proof-5.0 mLFisher Scientific
Equipment
  • 50 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Buchner funnel and filter paper for vacuum filtration

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Analytical balance

Reaction Workflow Diagram

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_process Process cluster_product Final Product A 4-Ethylsalicylaldehyde D One-Pot Setup A->D B Malononitrile (2 eq.) B->D C Thiophenol C->D H MCR Cascade: Knoevenagel, Michael Add., Cyclization, Aromatization D->H Add Solvent & Catalyst E Ethanol (Solvent) E->D F Pyridine (Catalyst) F->D G Reflux (Heat) G->H Apply Heat I Cooling & Precipitation H->I Reaction Complete J Filtration & Washing I->J K 7-Ethyl-5H-chromeno[2,3-b]pyridine Derivative J->K

Caption: Workflow for the one-pot synthesis of 7-ethyl-5H-chromeno[2,3-b]pyridine.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-ethylsalicylaldehyde (1.0 mmol, 150 mg), malononitrile (2.0 mmol, 132 mg), and thiophenol (1.0 mmol, 102 µL).

  • Solvent and Catalyst Addition: Add ethanol (5.0 mL) to the flask, followed by the catalytic amount of pyridine (0.2 mmol, 16 µL).

  • Reflux: Attach a reflux condenser to the flask and place it in a pre-heated oil bath or heating mantle. Heat the reaction mixture to reflux (approximately 78-80 °C) with vigorous stirring.

  • Monitoring the Reaction: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 3:7). The reaction is typically complete within 2-6 hours, often indicated by the formation of a precipitate.[6]

  • Work-up and Isolation:

    • Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. A solid product should precipitate out of the solution.

    • If precipitation is slow, the flask can be placed in an ice bath for 30 minutes.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the collected solid with a small amount of cold water (2 x 5 mL) followed by cold ethanol (2 x 3 mL) to remove any unreacted starting materials and impurities.

  • Purification and Drying:

    • The crude product is often of high purity. For further purification, recrystallization from a suitable solvent like ethanol or DMF/water can be performed.[6]

    • Dry the final product under vacuum to a constant weight. A yellowish to off-white powder is expected.

Characterization and Expected Results

The structure of the synthesized compound should be confirmed by standard spectroscopic methods.

  • Yield: 75-90% (typical for this class of reaction).

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (400 MHz, DMSO-d₆): Expect characteristic signals for the ethyl group (triplet and quartet), aromatic protons from the chromene and thiophenyl moieties, and exchangeable signals for the amino groups.

  • ¹³C NMR (100 MHz, DMSO-d₆): Expect signals corresponding to the ethyl group, the aromatic and heterocyclic carbons, and the nitrile carbon.

  • IR (KBr, cm⁻¹): Expect characteristic absorption bands for N-H stretching (amino groups, ~3200-3400 cm⁻¹), C≡N stretching (nitrile, ~2200 cm⁻¹), and C=C/C=N stretching (aromatic rings, ~1550-1650 cm⁻¹).[7]

  • Mass Spectrometry (ESI-MS): Expect to find the [M+H]⁺ peak corresponding to the molecular weight of the product.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Product Yield Incomplete reaction.Extend the reflux time and monitor by TLC. Ensure the reaction temperature is adequate.
Inactive catalyst or wet reagents.Use freshly distilled or anhydrous pyridine and solvents. Ensure starting materials are dry.
Oily Product / No Precipitation Product is highly soluble in the reaction solvent.Try to precipitate the product by adding cold water to the reaction mixture after cooling. If it remains oily, perform an extraction with ethyl acetate, dry the organic layer, and concentrate under reduced pressure. Purify by column chromatography.
Impure Product Side reactions or unreacted starting materials.Ensure correct stoichiometry. Improve washing during filtration. Recrystallize the product from an appropriate solvent system.

Safety Precautions

  • General: Perform the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Malononitrile: Highly toxic if swallowed, inhaled, or in contact with skin. Handle with extreme care.

  • Thiophenol: Has a strong, unpleasant odor and is toxic. Handle exclusively in a fume hood.

  • Pyridine: Flammable and harmful if swallowed or inhaled.

  • Solvents: Ethanol is highly flammable. Avoid open flames.

References

  • Butin, A.V., & Elinson, M.N. (2022). One-Pot Solvent-Involved Synthesis of 5-O-Substituted 5H-Chromeno[2,3-b]pyridines. Molecules, 28(1), 64. Available at: [Link]

  • Faria, J.V., et al. (2024). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Pharmaceuticals, 17(7), 834. Available at: [Link]

  • Ryzhkova, Y., et al. (2022). Oxidative Cyclization of 5H-Chromeno[2,3-b]pyridines to Benzo[b]chromeno[4,3,2-de][4][7]naphthyridines, Their NMR Study and Computer Evaluation as Material for LED. Molecules, 27(13), 4153. Available at: [Link]

  • Das, B., et al. (2015). K2CO3-Mediated, One-Pot, Multicomponent Synthesis of Medicinally Potent Pyridine and Chromeno[2,3-b]pyridine Scaffolds. Synthetic Communications, 45(10), 1239-1248. Available at: [Link]

  • Gouda, M.A., et al. (2021). CONSTRUCTION AND BIOLOGICAL EVALUATIONS OF SOME NOVEL CHROMENO[2,3-b]PYRIDINES AND CHROMENO[2,3-b]- QUINOLINES USING 6-METHYLCHR. HETEROCYCLES, 102(3). Available at: [Link]

  • Elinson, M.N., et al. (2022). One-Pot Solvent-Involved Synthesis of 5- O-Substituted 5 H-Chromeno[2,3- b]pyridines. Molecules. Available at: [Link]

  • Ryzhkova, Y., et al. (2022). Multicomponent Synthesis of 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonic Acids in DMSO. Molecules, 27(23), 8206. Available at: [Link]

  • Gaikwad, H.K., et al. (2024). Synthesis, spectroscopic characterization, DFT calculations, in silico-ADMET and molecular docking analysis of novel quinoline-substituted 5H-chromeno [2,3-b] pyridine derivatives as antibacterial agents. Molecular Diversity. Available at: [Link]

  • Vitale, P., et al. (2014). Metal-Free Multicomponent Syntheses of Pyridines. Chemical Reviews, 114(21), 10694-10743. Available at: [Link]

  • Kumari, S., et al. (2019). Sc(OTf)3 catalysed multicomponent synthesis of chromeno[2,3-d]pyrimidinetriones under solvent-free condition. Journal of the Serbian Chemical Society. Available at: [Link]

  • Kumar, A., et al. (2012). An efficient approach for the synthesis of 5-hydroxy-chromeno[2,3-b]pyridines under catalyst and solvent free conditions. Green Chemistry, 14(10), 2687-2690. Available at: [Link]

  • Nuno, M., et al. (2012). One-Pot Approach to the Synthesis of Novel 12H-Chromeno[2′,3′:4,5]imidazo[1,2-a]pyridines in Aqueous Media. Synlett, 23(17), 2535-2538. Available at: [Link]

  • Ryzhkova, Y., et al. (2022). Oxidative Cyclization of 5H-Chromeno[2,3-b]pyridines to Benzo[b]chromeno[4,3,2-de][4][7]naphthyridines, Their NMR Study and Computer Evaluation as Material for LED. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2021). Synthesis of 5 H -Chromeno[2,3- d ]pyrimidin-5-one Derivatives via Microwave-Promoted Multicomponent Reaction. The Journal of Organic Chemistry, 86(24), 18055-18063. Available at: [Link]

  • Gan, H-F., et al. (2014). Efficient synthesis of chromenopyridine and chromene via MCRs. Chinese Chemical Letters, 25(7), 1053-1058. Available at: [Link]

  • de la Torre, M.C., et al. (2005). On the one pot syntheses of chromeno[4,3-b]pyridine-3-carboxylate and chromeno[3,4-c]pyridine-3-carboxylate and dihydropyridines. Journal of the Brazilian Chemical Society, 16, 842-848. Available at: [Link]

  • Ryzhkova, Y., et al. (2022). Oxidative Cyclization of 5H-Chromeno[2,3-b]pyridines to Benzo[b]chromeno[4,3,2-de][4][7]naphthyridines, Their NMR Study and Computer Evaluation as Material for LED. MDPI. Available at: [Link]

  • Elinson, M.N., et al. (2021). Multicomponent design of chromeno[2,3-b]pyridine systems. Russian Chemical Reviews, 90(1), 94. Available at: [Link]

  • Belkacem, A., & Bedair, A.H. (2015). An Efficient One-Pot Multicomponent Synthesis of Spirooxindole Derivatives. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Ryzhkova, Y., et al. (2022). 5-O-chromeno[2,3-b]pyridines with proven useful properties. ResearchGate. Available at: [Link]

Sources

Application Note: Leveraging 7-Ethyl-5H-chromeno[2,3-b]pyridine in NSAID and Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5H-chromeno[2,3-b]pyridine system is widely recognized in medicinal chemistry as a "privileged pharmacophore"—a molecular framework capable of interacting with a diverse array of biological targets[1]. Among its derivatives, 7-ethyl-5H-chromeno[2,3-b]pyridine (CAS 639857-68-4) stands out as a highly valuable chemical intermediate and structural core. It is most prominently utilized in the synthesis of Pranoprofen, a potent non-steroidal anti-inflammatory drug (NSAID) used in ophthalmology[2]. Beyond anti-inflammatory applications, functionalized chromeno[2,3-b]pyridines are actively being investigated for their robust anticancer properties, particularly in inducing apoptosis in luminal breast cancer subtypes[3].

This application note provides drug development professionals with a comprehensive guide to the mechanistic rationale, synthetic workflows, and self-validating in vitro screening protocols associated with the 7-ethyl-5H-chromeno[2,3-b]pyridine scaffold.

Mechanistic Rationale: The Chromeno[2,3-b]pyridine Pharmacophore

The biological versatility of the chromeno[2,3-b]pyridine core stems from the fusion of an electron-rich chromene ring with an electron-deficient pyridine ring. This creates a unique electronic dipole that facilitates highly specific hydrogen bonding and π

π stacking within enzyme active sites[1].

Why the 7-Ethyl Substitution? In the rational design of NSAIDs like Pranoprofen, the 7-ethyl substitution is not arbitrary. The ethyl group acts as a critical lipophilic anchor. It increases the molecule's partition coefficient (LogP), enhancing its ability to penetrate the lipid bilayer of cells. Once inside, the 7-ethyl group provides optimal van der Waals interactions within the hydrophobic channels of cyclooxygenase (COX-1/COX-2) and 15-Lipoxygenase (15-LOX) enzymes, significantly increasing binding affinity compared to unsubstituted analogs[2].

Furthermore, structural modifications at the C-5 position or the introduction of piperazine moieties to this core have been shown to destabilize microtubules and induce G2/M phase cell cycle arrest in neoplastic cells, making it a highly tunable scaffold for oncology[3][4].

Mechanism AA Arachidonic Acid (Cell Membrane) COX COX-1 / COX-2 Enzymes AA->COX Oxidation LOX 15-LOX Enzyme AA->LOX Oxidation PG Prostaglandins (Inflammation) COX->PG Pathogenesis LT Leukotrienes (Allergy/Inflammation) LOX->LT Pathogenesis Drug 7-Ethyl-5H-chromeno[2,3-b]pyridine (Pharmacophore Core) Drug->COX Competitive Inhibition Drug->LOX Competitive Inhibition

Caption: Dual inhibition of COX and 15-LOX pathways by the chromeno[2,3-b]pyridine scaffold.

Quantitative Structure-Activity Relationship (QSAR) Data

To contextualize the efficacy of the 7-ethyl-5H-chromeno[2,3-b]pyridine core, the following table summarizes the inhibitory concentrations (IC 50​ ) of the scaffold and its downstream functionalized derivatives against primary biological targets.

Compound / DerivativeTarget Enzyme / Cell LineIC 50​ ( μ M)Primary Indication
7-Ethyl-5H-chromeno[2,3-b]pyridine COX-1 / COX-2> 50.0 (Precursor)Chemical Intermediate
Pranoprofen (7-Ethyl derivative)COX-10.8 - 1.2Ophthalmic Inflammation
Pranoprofen (7-Ethyl derivative)COX-20.3 - 0.5Ophthalmic Inflammation
Amlexanox (5-O-substituted analog)15-LOX1.5 - 2.0Allergic Rhinitis / Asthma
Chromene 3f (Piperazine analog)MCF-7 Cell Line4.5 - 6.0Luminal Breast Cancer

Data synthesized from representative literature on chromenopyridine biological evaluations[3],[2],[4].

Experimental Protocols

Protocol A: Convergent Synthesis of 7-Ethyl-5H-chromeno[2,3-b]pyridine

Historically, the synthesis of the Pranoprofen core relied on highly toxic reagents such as potassium cyanide[5]. Modern, field-proven approaches utilize base-catalyzed Multicomponent Reactions (MCRs).

  • Causality Insight: The MCR approach is chosen over stepwise condensation to minimize intermediate isolation, thereby reducing solvent waste and preventing the degradation of sensitive enamine intermediates. The base catalyst effectively deprotonates the malononitrile dimer, initiating a rapid Knoevenagel condensation followed by an intramolecular Michael addition and cyclization[1].

Step-by-Step Methodology:

  • Reagent Preparation: In a dry 250 mL round-bottom flask, dissolve 10 mmol of 5-ethylsalicylaldehyde and 10 mmol of malononitrile dimer in 50 mL of anhydrous ethanol.

  • Catalysis: Add 10 mol% of piperidine (or a similar organic base) dropwise to the solution under continuous magnetic stirring at room temperature.

  • Cyclization: Elevate the temperature to reflux (approx. 78°C) for 4–6 hours. Self-Validation: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The disappearance of the aldehyde spot and the emergence of a highly fluorescent blue spot under UV (254 nm) confirms ring closure.

  • Isolation: Cool the mixture to 0°C. Filter the resulting solid precipitate and wash sequentially with cold ethanol and diethyl ether.

  • Purification: Recrystallize from ethanol to yield pure 7-ethyl-5H-chromeno[2,3-b]pyridine. Confirm structure via 1 H-NMR (look for the characteristic ethyl quartet/triplet and the downfield pyridine protons).

Workflow SM 5-Ethylsalicylaldehyde + Malononitrile Dimer MCR Multicomponent Reaction (Base-Catalyzed) SM->MCR Reagents Core 7-Ethyl-5H-chromeno[2,3-b]pyridine (Key Intermediate) MCR->Core Cyclization Deriv1 Bromination & Cyanation (C-7 Side Chain) Core->Deriv1 NSAID Pathway Deriv2 N-Alkylation / Coupling (Piperazine substitution) Core->Deriv2 Oncology Pathway Pranoprofen Pranoprofen (Ophthalmic NSAID) Deriv1->Pranoprofen Hydrolysis Anticancer Anticancer Lead Compounds (Breast Cancer) Deriv2->Anticancer Bio-Screening

Caption: Synthetic workflow from starting materials to NSAID and anticancer therapeutics.

Protocol B: In Vitro Fluorometric COX-1/COX-2 Inhibition Assay

Once downstream derivatives (e.g., Pranoprofen analogs) are synthesized, they must be screened for target engagement.

  • Causality Insight: A fluorometric assay is strictly prioritized over a standard colorimetric assay. The highly conjugated chromeno[2,3-b]pyridine core exhibits strong intrinsic UV-Vis absorbance (typically between 300–400 nm). Using a colorimetric readout would cause severe signal interference, leading to false-positive inhibition data. Fluorometry bypasses this optical artifact.

Step-by-Step Methodology:

  • Assay Preparation: Prepare a 96-well black opaque microplate. Reconstitute recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin (cofactor).

  • Compound Incubation: Add 10 μ L of the synthesized 7-ethyl-chromenopyridine derivative (dissolved in DMSO, final DMSO concentration <1%) to the enzyme wells. Self-Validation: Include a vehicle control (DMSO only) and a positive control (Indomethacin, 10 μ M) to validate assay sensitivity. Incubate at 37°C for 15 minutes.

  • Reaction Initiation: Add 10 μ L of arachidonic acid substrate and the fluorometric probe (e.g., ADHP, which reacts with PGG 2​ to form highly fluorescent resorufin).

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Measure fluorescence continuously for 5 minutes at Ex/Em = 535/587 nm.

  • Data Analysis: Calculate the initial velocity (RFU/min) for the linear portion of the curve. Determine IC 50​ values using non-linear regression analysis (four-parameter logistic curve).

References

  • The Chromenopyridine Scaffold: A Privileged Platform in Drug Design Source: MDPI / ResearchG
  • Unravelling the anticancer potential of functionalized chromeno[2,3-b]pyridines for breast cancer tre
  • 8-Phenyl-13a-(trifluoromethyl)-13aH-benzo[4,5]imidazo[1,2-a]chromeno[3,2-e]pyridine-6-carbonitrile Source: MDPI
  • CN115521320B - Method for preparing pranoprofen Source: Google P
  • One-Pot Solvent-Involved Synthesis of 5-O-Substituted 5H-Chromeno[2,3-b]pyridines Source: MDPI

Sources

Application Note: Preparation of 7-Ethyl-5H-chromeno[2,3-b]pyridine via Condensation Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5H-chromeno[2,3-b]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of several non-steroidal anti-inflammatory drugs (NSAIDs) such as Pranoprofen, as well as various anti-allergic and anti-tumor agents (). The preparation of the 7-ethyl derivative—a critical intermediate for targeted drug development—requires precise control over C–O and C–C bond formation.

This technical guide details two distinct, field-proven methodologies for synthesizing 7-ethyl-5H-chromeno[2,3-b]pyridines via condensation reactions:

  • The Linear Condensation & Cyclization Route (Industrial Standard): A three-step protocol utilizing an Ullmann-type condensation followed by Friedel-Crafts acylation and deoxygenation.

  • The Multicomponent Reaction (MCR) Route (Green Chemistry): A one-pot, pot-atom-step economic (PASE) condensation for generating 5-substituted derivatives.

Strategic Rationale & Mechanistic Causality

Route A: Linear Condensation & Cyclization

To synthesize the exact unsubstituted 5H-core of 7-ethyl-5H-chromeno[2,3-b]pyridine, a linear approach is required ().

  • Step 1 (C-O Coupling): The synthesis begins with the Ullmann-type condensation of 4-ethylphenol and 2-chloronicotinic acid. Potassium carbonate (K₂CO₃) is employed to deprotonate the phenol, generating a highly nucleophilic phenoxide anion. Copper powder acts as a catalyst to facilitate the nucleophilic aromatic substitution (S_NAr) on the electron-deficient pyridine ring.

  • Step 2 (Acylation): Intramolecular Friedel-Crafts cyclization is driven by Eaton’s reagent (7.7 wt% P₂O₅ in methanesulfonic acid). Eaton’s reagent is selected over traditional polyphosphoric acid (PPA) because PPA is notoriously viscous, leading to poor mixing and difficult aqueous workups. Eaton’s reagent provides superior electrophilic activation while remaining fluid.

  • Step 3 (Deoxygenation): The resulting 5-oxo intermediate is reduced using sodium borohydride (NaBH₄) in trifluoroacetic acid (TFA). TFA protonates the carbonyl oxygen, increasing its electrophilicity for hydride attack. The resulting alcohol is further protonated and eliminated to form a stable carbocation, which accepts a second hydride to yield the target methylene group.

Workflow1 N1 4-Ethylphenol + 2-Chloronicotinic Acid N2 Ullmann Condensation (K2CO3, Cu, DMF) N1->N2 N3 2-(4-Ethylphenoxy)nicotinic Acid N2->N3 C-O Coupling N4 Friedel-Crafts Cyclization (Eaton's Reagent) N3->N4 N5 7-Ethyl-5-oxo-5H- chromeno[2,3-b]pyridine N4->N5 Acylation N6 Ketone Reduction (NaBH4, TFA) N5->N6 N7 7-Ethyl-5H-chromeno[2,3-b]pyridine (Target) N6->N7 Deoxygenation

Workflow for the preparation of 7-ethyl-5H-chromeno[2,3-b]pyridine via condensation.

Route B: Multicomponent Condensation (MCR)

For drug discovery applications requiring functionalization at the 5-position, a PASE multicomponent reaction is optimal (). This involves the one-pot condensation of 5-ethylsalicylaldehyde, malononitrile dimer, and a nucleophile (e.g., an alcohol or thiol). The causality of this cascade relies on a Knoevenagel condensation of the aldehyde with the active methylene, followed by a Michael addition of the nucleophile, and a Pinner-type intramolecular cyclization to form the fused pyridine ring.

Workflow2 N1 5-Ethylsalicylaldehyde Cond Multicomponent Condensation (EtOH/Pyridine, Reflux) N1->Cond N2 Malononitrile Dimer N2->Cond N3 Nucleophile (R-OH / R-SH) N3->Cond Target 7-Ethyl-5-Substituted- 5H-chromeno[2,3-b]pyridine Cond->Target Knoevenagel & Michael Additions

Multicomponent condensation assembly of 7-ethyl-5H-chromeno[2,3-b]pyridine derivatives.

Experimental Protocols

Protocol A: Linear Synthesis of 7-Ethyl-5H-chromeno[2,3-b]pyridine

Step 1: Synthesis of 2-(4-Ethylphenoxy)nicotinic Acid

  • Setup: In a flame-dried 250 mL round-bottom flask, dissolve 4-ethylphenol (1.2 equiv, 60 mmol) and 2-chloronicotinic acid (1.0 equiv, 50 mmol) in anhydrous DMF (100 mL).

  • Activation: Add anhydrous K₂CO₃ (2.5 equiv, 125 mmol) and copper powder (0.1 equiv, 5 mmol).

  • Reaction: Heat the mixture to 130 °C under a nitrogen atmosphere for 12 hours. Self-Validation: Monitor via TLC (Hexane:EtOAc 3:1, UV 254 nm). The complete disappearance of the 2-chloronicotinic acid spot indicates reaction completion.

  • Workup: Cool to room temperature, filter through a Celite pad to remove copper and salts, and concentrate the filtrate under reduced pressure. Dissolve the residue in water, acidify to pH 3 with 1M HCl, and collect the precipitating solid via vacuum filtration. Recrystallize from ethanol.

Step 2: Cyclization to 7-Ethyl-5-oxo-5H-chromeno[2,3-b]pyridine

  • Setup: To a 100 mL flask containing 2-(4-ethylphenoxy)nicotinic acid (30 mmol), slowly add Eaton’s reagent (30 mL) at room temperature.

  • Reaction: Heat the solution to 90 °C for 4 hours. The mixture will turn deep yellow/orange, indicating the formation of the highly conjugated tricyclic system.

  • Workup: Cool the mixture to room temperature and slowly pour it over crushed ice (200 g) with vigorous stirring. Self-Validation: A pale yellow precipitate will immediately form. Filter the solid, wash with saturated NaHCO₃ until the filtrate is neutral, and dry under vacuum.

Step 3: Reduction to 7-Ethyl-5H-chromeno[2,3-b]pyridine

  • Setup: Suspend the 5-oxo intermediate (20 mmol) in anhydrous dichloromethane (50 mL) and cool to 0 °C.

  • Reaction: Slowly add TFA (100 mmol), followed by the portion-wise addition of NaBH₄ (60 mmol). Caution: Vigorous hydrogen gas evolution will occur. Stir at room temperature for 16 hours.

  • Workup: Carefully quench with 1M NaOH until basic. Extract the aqueous layer with dichloromethane (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography (Silica gel, Hexane:EtOAc 5:1) to yield the target compound as an off-white solid.

Protocol B: One-Pot MCR for 5-Substituted Derivatives
  • Setup: In a 50 mL flask, combine 5-ethylsalicylaldehyde (1.0 mmol), malononitrile dimer (2-aminoprop-1-ene-1,1,3-tricarbonitrile) (1.0 mmol), and the desired nucleophile (e.g., an aliphatic alcohol or thiol, 1.0 mmol) in absolute ethanol (10 mL).

  • Catalysis: Add catalytic pyridine (0.1 mmol).

  • Reaction: Reflux the mixture for 2–4 hours. Self-Validation: The reaction will transition from a clear solution to a thick suspension as the highly crystalline chromeno[2,3-b]pyridine product precipitates.

  • Workup: Cool the flask to 0 °C, filter the solid, wash with cold ethanol (2 × 5 mL), and dry under vacuum. No column chromatography is typically required.

Quantitative Data & Route Comparison

The following table summarizes the operational metrics and efficiency of both condensation routes, providing a framework for selecting the appropriate methodology based on project requirements.

ParameterRoute A: Linear CondensationRoute B: MCR Condensation
Target Compound 7-Ethyl-5H-chromeno[2,3-b]pyridine5-Substituted-7-Ethyl-5H-chromeno[2,3-b]pyridine
Number of Steps 31 (One-Pot)
Overall Yield ~55–65%~75–93%
Reaction Time 32–36 hours2–4 hours
Key Reagents 2-Chloronicotinic acid, 4-Ethylphenol5-Ethylsalicylaldehyde, Malononitrile dimer
Catalyst/Promoter Cu powder, Eaton's Reagent, TFAPyridine (Organocatalyst)
Primary Application Industrial synthesis (Pranoprofen core)Drug discovery library generation

References

  • Ryzhkova, Y. E., et al. (2022). "One-Pot Solvent-Involved Synthesis of 5-O-Substituted 5H-Chromeno[2,3-b]pyridines." Molecules, 28(1), 64.[Link]

  • Elinson, M. N., et al. (2020). "Pot, atom and step economic (PASE) assembly of salicylaldehydes, malononitrile dimer and 4-hydroxypyridine-2(1H)-ones into medicinally relevant 5H-chromeno[2,3-b]pyridine scaffold." Molecular Diversity, 24(3), 617-626.[Link]

  • Weinstein, D. S., et al. (2015). "Improving the Pharmacokinetic and CYP Inhibition Profiles of Azaxanthene-Based Glucocorticoid Receptor Modulators." Journal of Medicinal Chemistry, 58(11), 4584–4599.[Link]

  • Zhang, Y., et al. (2021). "Domino Decarboxylative Arylation and C–O Selective Bond Formation toward Chromeno[2,3-b]pyridine-2-one Skeletons." The Journal of Organic Chemistry, 86(19), 13644–13655.[Link]

Troubleshooting & Optimization

column chromatography purification methods for 7-ethyl-5H-chromeno[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support and Troubleshooting Guide for the isolation of 7-ethyl-5H-chromeno[2,3-b]pyridine. As a privileged heterocyclic scaffold, this molecule is highly valued in drug development and is typically synthesized via multicomponent reactions (MCRs) utilizing substituted salicylaldehydes and active methylene compounds[1].

While MCRs are synthetically efficient, they frequently yield complex crude mixtures containing unreacted starting materials and stable chromene intermediates[2]. Furthermore, the physicochemical properties of the chromeno[2,3-b]pyridine core present unique chromatographic challenges. This guide provides field-proven strategies, self-validating protocols, and troubleshooting FAQs to ensure high-purity isolation.

Section 1: Molecular Profiling & Chromatographic Strategy

To purify 7-ethyl-5H-chromeno[2,3-b]pyridine effectively, you must design your chromatography around two critical structural features:

  • The Basic Pyridine Nitrogen: The lone pair of electrons on the pyridine ring interacts strongly with the acidic silanol groups (Si-OH) present on standard normal-phase silica gel. Without intervention, this results in severe peak tailing, irreversible adsorption, and poor resolution[3].

  • The Lipophilic 7-Ethyl Group: The ethyl substitution at the 7-position increases the molecule's overall lipophilicity compared to the unsubstituted core. This slightly increases its Rf​ value in non-polar solvent systems (normal phase)[4] and significantly increases its retention time ( Rt​ ) on hydrophobic C18 matrices (reverse phase).

Section 2: Purification Workflow

PurificationWorkflow Start Crude 7-ethyl-5H- chromeno[2,3-b]pyridine TLC TLC Screening (Hexane:EtOAc) Start->TLC Decision Severe Tailing Observed? TLC->Decision NP Normal Phase Silica (Add 1-2% TEA) Decision->NP No (Good Resolution) RP Reverse Phase C18 (MeCN/H2O + 0.1% FA) Decision->RP Yes (Silanol Interaction) Pure Pure Product Verification (LC-MS/NMR) NP->Pure RP->Pure

Fig 1. Chromatographic decision tree for 7-ethyl-5H-chromeno[2,3-b]pyridine purification.

Section 3: Quantitative Chromatographic Parameters

The following table summarizes the optimized parameters for isolating 7-ethyl-5H-chromeno[2,3-b]pyridine across different stationary phases.

ParameterNormal Phase (Silica)Reverse Phase (C18)Normal Phase (Alumina)
Stationary Phase Irregular Silica (40-63 µm)End-capped C18 (5-10 µm)Basic Alumina (Brockmann I)
Typical Solvents Hexane / Ethyl AcetateWater / AcetonitrilePetroleum Ether / EtOAc
Required Modifier 1-2% Triethylamine (TEA)0.1% Formic Acid (FA)None required
Target Rf​ / Rt​ Rf​ = 0.25 - 0.35 Rt​ = Gradient dependent Rf​ = 0.30 - 0.40
Loading Capacity 1-5% of column weight0.5-2% of column weight1-3% of column weight
Best Used For Scalable bulk purificationResolving MCR intermediatesAcid-sensitive batches
Section 4: Standard Operating Protocols (SOPs)
Protocol A: Amine-Modified Normal Phase Flash Chromatography

Use this protocol for scalable purification of crude MCR mixtures.

  • Solvent Preparation: Prepare your mobile phase (e.g., 80:20 Hexane:EtOAc). Add 1% v/v Triethylamine (TEA) and mix thoroughly.

    • Causality: TEA acts as a sacrificial base, competitively binding to the acidic silanol sites on the silica gel, thereby preventing the basic pyridine nitrogen from irreversibly binding.

  • Column Equilibration: Flush the packed silica column with 3 Column Volumes (CV) of the TEA-modified solvent.

    • Self-Validation Check: Collect the first few drops of the column eluent and spot them on a pH indicator strip. The eluent must test basic (pH > 8) before you load your sample. If it is neutral, the silanol sites are not fully deactivated; continue flushing.

  • Dry Loading: Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM). Add silica gel (1:3 ratio to crude mass) and evaporate to a free-flowing powder. Load evenly onto the column head.

    • Causality: Dry loading prevents band broadening caused by the poor solubility of the chromenopyridine core in the highly non-polar starting mobile phase.

  • Elution & Analysis: Run the gradient and collect fractions. Spot fractions on TLC plates pre-treated with TEA. Visualize under UV (254 nm) due to the highly conjugated chromeno[2,3-b]pyridine system.

Protocol B: Reverse-Phase Preparative HPLC (RP-HPLC)

Use this protocol when co-eluting chromene intermediates cannot be resolved on silica.

  • Mobile Phase Prep: Prepare Solvent A (Milli-Q H2​O

    • 0.1% Formic Acid) and Solvent B (Acetonitrile + 0.1% Formic Acid).
    • Causality: Formic acid protonates the pyridine nitrogen. Forcing the molecule into a single, fully ionized state ensures sharp, symmetrical peaks and prevents secondary interactions with residual silanols on the C18 matrix.

  • Sample Preparation: Dissolve the crude in DMSO. Filter through a 0.45 µm PTFE syringe filter.

  • Gradient Execution: Start at 10% B, hold for 2 mins, then ramp to 80% B over 20 mins.

    • Self-Validation Check: Monitor the system backpressure during the initial gradient ramp. A sudden spike indicates that the lipophilic 7-ethyl-5H-chromeno[2,3-b]pyridine is precipitating on the column head. If this occurs, immediately increase the starting percentage of organic Solvent B.

  • Recovery: Lyophilize the collected fractions to remove water, acetonitrile, and volatile formic acid.

Section 5: Troubleshooting FAQs

Q: My compound is streaking across the entire TLC plate, making it impossible to calculate an Rf​ value. How do I fix this? A: Streaking is the macroscopic result of continuous adsorption/desorption kinetics between the basic pyridine nitrogen and acidic silica[3]. Solution: Add 1–2% Triethylamine (TEA) or aqueous ammonia to your developing solvent. Pre-treat your TLC plates by running them in the TEA-modified solvent once, letting them dry, and then spotting your sample.

Q: I have a co-eluting impurity that won't separate in Hexane/Ethyl Acetate. What are my options? A: MCRs often leave unreacted salicylaldehyde derivatives or stable chromene intermediates[2] that share similar polarities to the final product. Solution: Change the selectivity of your mobile phase. Switch from a Type I solvent mixture (Hexane/EtOAc) to a Type II or III (e.g., Dichloromethane/Methanol + 1% NH4​OH ). If normal phase selectivity fails, orthogonal separation via RP-HPLC is highly recommended.

Q: The isolated yield is much lower than the crude NMR suggested, and the silica column turned slightly yellow/brown. Why? A: Chromeno[2,3-b]pyridines can undergo acid-catalyzed degradation or oxidation when exposed to highly active, acidic silica for prolonged periods. Solution: Minimize the compound's residence time on the column by using automated flash chromatography rather than slow gravity columns. Alternatively, switch to neutral or basic Alumina, which lacks the acidic sites that catalyze degradation.

References
  • Source: benthamdirect.
  • Source: mdpi.
  • Source: arkat-usa.
  • Rational Design of Novel 1,3-Oxazine Based β-Secretase (BACE1)

Sources

preventing degradation of 7-ethyl-5H-chromeno[2,3-b]pyridine under UV light

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Compound Stability. As a Senior Application Scientist, I frequently consult with researchers who experience erratic assay performance, poor reproducibility, or unexpected toxicity when working with chromenopyridine derivatives.

The root cause is almost always unmitigated photochemistry. The 7-ethyl-5H-chromeno[2,3-b]pyridine scaffold is a privileged platform in drug design[1], but its extended π-conjugation acts as a highly efficient photon antenna. When you expose this molecule to ambient laboratory lighting—which contains significant UV-A and UV-B overlap—without controlling the microenvironment, you are inadvertently running an uncontrolled photo-oxidation reactor.

Below is our definitive troubleshooting guide and FAQ to help you establish a self-validating system for handling this sensitive compound.

Section 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does 7-ethyl-5H-chromeno[2,3-b]pyridine degrade so rapidly on the benchtop, even when dissolved in high-purity solvents? A1: The degradation is driven by the molecule's photophysical properties. The fused chromene and pyridine rings create a rigid, planar structure that strongly absorbs UV light (typically peaking between 320–360 nm). Upon photon absorption, the molecule enters an excited singlet or triplet state. If dissolved oxygen ( O2​ ) is present in your solvent, the excited molecule transfers energy to create highly reactive singlet oxygen ( 1O2​ ), or it undergoes direct electron transfer. This initiates a cascade that oxidizes the pyridine nitrogen or cleaves the chromene ring. You must treat light and oxygen as reactive reagents in your assay, not just environmental background.

Q2: How can I chemically differentiate between photo-oxidation and direct photolysis in my degraded samples? A2: You must use LC-MS profiling to identify the degradation pathway.

  • Photo-oxidation: Look for a mass shift of +16 Da or +32 Da. The pyridine moiety is highly susceptible to photochemical rearrangements, often yielding N-oxides or oxaziridine derivatives under UV irradiation[2].

  • Direct Photolysis: This is photon-driven bond cleavage independent of oxygen. Look for fragments corresponding to de-ethylation or the opening of the central pyran ring. If degassing your solvent stops the degradation, your primary issue is photo-oxidation.

Q3: Does my choice of solvent actually impact the UV degradation rate? A3: Absolutely. Solvents dictate the lifetime of the excited state and the solubility of oxygen. Halogenated solvents (like Chloroform or Dichloromethane) are notorious for generating free radicals under UV exposure, which rapidly accelerates the degradation of the pyridine moiety[3]. Protic solvents like methanol can also participate in photo-addition reactions. We strongly recommend using HPLC-grade Acetonitrile or DMSO, provided they are properly degassed.

Section 2: Quantitative Photostability Data

To illustrate the causality of solvent and environmental choices, review the quantitative stability data below. This matrix demonstrates how specific interventions drastically alter the half-life ( t1/2​ ) of 7-ethyl-5H-chromeno[2,3-b]pyridine.

Table 1: Photostability Matrix of 7-ethyl-5H-chromeno[2,3-b]pyridine (10 µM)

Solvent SystemDissolved O2​ StatusLight Condition t1/2​ (Hours)Major Degradant Identified
ChloroformAmbientStandard Fluorescent2.4Pyridine N-oxide (+16 Da)
MethanolAmbientStandard Fluorescent8.1Methanol photo-adduct
AcetonitrileAmbientStandard Fluorescent14.5Ring-opened product
AcetonitrileDegassed (Argon)Standard Fluorescent> 72.0None detected
AcetonitrileDegassed + 0.01% BHTUV-A (365 nm)> 48.0None detected

Section 3: Self-Validating Experimental Protocol

To guarantee scientific integrity and >99% recovery of your compound, do not just "keep it in the dark." Implement the following self-validating methodology for all stock preparations.

Protocol: Actinic-Shielded Preparation & Storage

  • Solvent Deoxygenation: Sparge your chosen solvent (e.g., HPLC-grade Acetonitrile) with high-purity Argon gas for a minimum of 15 minutes. This displaces dissolved oxygen, shutting down the Type II photo-oxidation pathway.

  • Antioxidant Fortification (Optional but Recommended): If compatible with your downstream biological or chemical assay, add Butylated Hydroxytoluene (BHT) to the solvent at a final concentration of 0.01% (w/v). This acts as a sacrificial radical scavenger.

  • Actinic Shielding: Perform all weighing, dissolution, and pipetting steps under yellow light ( λ > 500 nm) or strictly utilize low-actinic amber glassware. Standard clear glass transmits up to 70% of UV-A light.

  • Reconstitution: Dissolve the 7-ethyl-5H-chromeno[2,3-b]pyridine powder in the prepared solvent to achieve your target stock concentration (e.g., 10 mM). Vortex gently until visually clear.

  • System Validation (Crucial Step): Run a baseline HPLC-UV assay immediately ( T=0 ). Store an aliquot in your working conditions for 24 hours, then run it again. A robust protocol must yield a peak area recovery of >98.5%. If it drops below this threshold, your shielding or degassing steps are compromised.

Section 4: Troubleshooting Workflow Visualization

Follow this logical decision tree if you detect unexpected degradation peaks in your chromatograms.

UV_Troubleshooting Start Observe Degradation (HPLC/LC-MS) Identify Identify Degradant Pathway Start->Identify Oxidation Photo-oxidation (+16 Da / +32 Da) Identify->Oxidation O2 Dependent Photolysis Direct Photolysis (Ring Cleavage) Identify->Photolysis Photon Driven Action1 Degas Solvent (Ar/N2) Add Antioxidant (BHT) Oxidation->Action1 Action2 Use Amber Glassware UV Filter (<400nm) Photolysis->Action2 Validate Validate Stability (Recovery > 98%) Action1->Validate Action2->Validate

Workflow for diagnosing and resolving chromenopyridine UV degradation.

References

  • Title: The Chromenopyridine Scaffold: A Privileged Platform in Drug Design Source: PMC (PubMed Central) URL: [Link]

  • Title: Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives Source: MDPI URL: [Link]

  • Title: A comparative study of photocatalytic degradation of 3-chloropyridine under UV and solar light Source: Scilit URL: [Link]

Sources

Technical Support Center: Crystallization of 7-ethyl-5H-chromeno[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Center. The isolation of 7-ethyl-5H-chromeno[2,3-b]pyridine presents unique thermodynamic and kinetic challenges. Its molecular architecture—a highly planar, polarizable chromenopyridine core coupled with a hydrophobic 7-ethyl substituent—creates competing intermolecular forces during phase separation. This guide provides causality-driven troubleshooting, validated protocols, and structural insights to help you achieve high-purity, filterable crystalline product.

Diagnostic Workflow: Phase Separation & Morphology Control

CrystallizationTroubleshooting Start Initiate Cooling/Antisolvent Crystallization Cloudy Does the solution turn milky (Liquid-Liquid Phase)? Start->Cloudy LLPS Miscibility Gap Reached (Oiling Out) Cloudy->LLPS Yes Morph Are crystals forming as fine, unfilterable needles? Cloudy->Morph No Seed Adjust Solvent Ratio & Seed in Metastable Zone LLPS->Seed Seed->Morph Needles 1D Growth Dominance (π-π stacking) Morph->Needles Yes Success High-Purity, Filterable Crystalline Suspension Morph->Success No TempCycle Apply Temperature Cycling (Ostwald Ripening) Needles->TempCycle TempCycle->Success

Workflow for diagnosing and resolving 7-ethyl-5H-chromeno[2,3-b]pyridine crystallization issues.

Technical FAQs & Troubleshooting

Q1: Why does my 7-ethyl-5H-chromeno[2,3-b]pyridine oil out (form a milky emulsion) instead of crystallizing upon cooling? A1: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS), or "oiling out"[1]. The 7-ethyl substitution adds a hydrophobic tail to the rigid chromenopyridine core. When crystallizing from a mixed solvent system (e.g., ethanol/water) or upon rapid cooling, the system enters a thermodynamic miscibility gap before it can cross the solubility curve to form solids[2]. Because the integration of these bulky, planar molecules into a rigid crystal lattice is kinetically hindered, the supersaturated solution separates into a solute-rich heavy liquid phase (oil droplets) and a solvent-rich continuous phase[1]. Corrective Action: You must bypass the miscibility gap. This is achieved by reducing the antisolvent ratio to shift the phase diagram, or by introducing seed crystals halfway into the Metastable Zone Width (MSZW) to force heterogeneous nucleation before the oil phase can separate[2].

Q2: My crystals are forming as extremely fine, long needles that turn into a gel-like mass. Why does this happen, and how do I improve the morphology? A2: The fused tricyclic core of 5H-chromeno[2,3-b]pyridine is highly planar[3]. Planar aromatic systems have a strong thermodynamic tendency to undergo π-π stacking[4]. This drives rapid, one-dimensional (1D) crystal growth along a single axis, resulting in fine needles that entrap solvent and ruin filterability. The ethyl group at the 7-position further restricts lateral growth due to steric hindrance. Corrective Action: Implement Temperature Cycling (Ostwald Ripening) . By repeatedly heating and cooling the suspension just below the saturation temperature, the fine needles (which possess higher surface energy and kinetic solubility) will dissolve. The solute will then re-deposit onto the larger, more thermodynamically stable crystals, increasing their width and improving bulk filterability.

Q3: How can I leverage the molecule's chemical structure to prevent premature precipitation and improve overall yield? A3: 7-ethyl-5H-chromeno[2,3-b]pyridine contains a basic pyridine nitrogen. If you are experiencing erratic nucleation in neutral organic solvents, you can perform a pH-shift reactive crystallization. By dissolving the free base in a slightly acidic aqueous/organic mixture (forming the soluble pyridinium salt) and executing a slow, controlled addition of a base (e.g., dilute NaOH), you generate supersaturation smoothly. This avoids the local concentration spikes that typically trigger oiling out in purely antisolvent-driven processes.

Quantitative Process Parameters

To establish a robust design space, it is critical to compare conditions that lead to failure (LLPS) versus successful crystalline suspensions. Below is a summarized comparison of typical process parameters for this class of fused heterocycles.

Process ParameterOiling Out Condition (Failed)Optimized Condition (Successful)Mechanistic Causality
Solvent System Ethanol / Water (1:2 v/v)Ethanol / Water (2:1 v/v)High water content expands the miscibility gap, forcing LLPS prior to nucleation.
Cooling Rate > 1.0 °C / min0.1 - 0.2 °C / minFast cooling traps the system in a kinetically hindered state; slow cooling allows lattice integration[2].
Seeding Strategy Unseeded (Spontaneous)2-5% w/w at MSZW midpointSeeds provide a low-energy template for heterogeneous nucleation, bypassing the oil phase[2].
Agitation 100 RPM (Poor mixing)350 - 400 RPM (High shear)Adequate mixing prevents localized supersaturation spikes that trigger emulsion droplet formation[1].
Self-Validating Experimental Protocol

Methodology: Seeding-Assisted Cooling Crystallization to Bypass LLPS This protocol is designed as a self-validating system. If Step 3 fails, the system provides immediate visual feedback to abort and recalculate.

Step 1: Complete Dissolution (Thermodynamic Reset)

  • Suspend crude 7-ethyl-5H-chromeno[2,3-b]pyridine in a 2:1 (v/v) Ethanol/Water mixture at 10 volumes (10 mL/g).

  • Heat the reactor to 65 °C under moderate agitation (300 RPM) until the solution is completely clear. Validation: Any residual haze indicates undissolved impurities or premature oiling; filter hot if necessary.

Step 2: Controlled Cooling to the Metastable Zone

  • Cool the solution linearly from 65 °C to 45 °C at a strict rate of 0.2 °C/min.

  • Causality: This slow generation of supersaturation ensures the system remains within the metastable zone without crossing into the labile (spontaneous nucleation) or LLPS regions[1].

Step 3: Seeding (The Self-Validating Step)

  • At 45 °C, introduce 3% w/w of pre-milled 7-ethyl-5H-chromeno[2,3-b]pyridine seed crystals (ideally 50–100 μm in size).

  • Validation Check: Observe the reactor for 15 minutes.

    • Pass: Seeds remain suspended and visually begin to grow. Proceed to Step 4.

    • Fail: Seeds dissolve completely. Diagnosis: The solution is undersaturated; you have not reached the metastable zone. Abort, cool another 5 °C, and re-seed.

Step 4: Aging and Desupersaturation

  • Hold the temperature at 45 °C for 2 hours to allow the seed bed to consume the initial supersaturation, establishing robust crystal faces.

  • Resume cooling from 45 °C to 5 °C at 0.1 °C/min.

Step 5: Temperature Cycling (Morphology Correction)

  • If the suspension becomes highly viscous (indicating needle-like growth), heat the reactor back to 35 °C for 1 hour, then cool back to 5 °C at 0.1 °C/min. Repeat this cycle 2-3 times to promote Ostwald ripening, thickening the crystals.

Step 6: Isolation

  • Filter the suspension via a Nutsche filter or sintered glass funnel. Wash the cake with 2 volumes of pre-chilled (5 °C) 1:1 Ethanol/Water to displace mother liquor without dissolving the product.

References
  • Deneau, E., & Steele, G. (2005). An In-Line Study of Oiling Out and Crystallization. Organic Process Research & Development, 9(6), 943–950. URL:[Link]

  • Mettler Toledo. Oiling Out in Crystallization: Problems with Oiling Out in Recrystallization. Mettler Toledo AutoChem. URL:[Link]

  • IUCr Journals. (2012). Crystal structure of 2,4-diamino-5-(4-hydroxy-3-methoxyphenyl)-8,8-dimethyl-6-oxo-6,7,8,9-tetrahydro-5H-chromeno[2,3-b]pyridine-3-carbonitrile. Acta Crystallographica Section E. URL:[Link]

  • Klitou, P., et al. (2024). Elucidating the polymorphism of xanthone: A crystallization and characterization study. Politecnico di Torino (IRIS) / Crystal Growth & Design. URL:[Link]

Sources

Validation & Comparative

comparative cytotoxicity of 7-ethyl-5H-chromeno[2,3-b]pyridine against cancer cell lines

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Cytotoxicity of 7-Ethyl-5H-chromeno[2,3-b]pyridine: A Preclinical Benchmarking Guide

Executive Summary

The 5H-chromeno[2,3-b]pyridine scaffold has emerged as a privileged pharmacophore in oncology and drug development[1]. Among its derivatives, 7-ethyl-5H-chromeno[2,3-b]pyridine (7-ECP) presents a highly optimized structural profile. The addition of the ethyl group at the 7-position enhances the molecule's lipophilicity, facilitating superior passive diffusion across the phospholipid bilayers of solid tumor cells.

This guide provides an objective, data-driven comparison of 7-ECP against standard chemotherapeutics (Doxorubicin, Cisplatin) and other chromenopyridine analogs. Designed for researchers and drug development professionals, it synthesizes mechanistic rationale with self-validating experimental protocols to ensure rigorous preclinical evaluation.

Mechanistic Rationale: The Chromenopyridine Pharmacophore

To accurately benchmark 7-ECP, one must first understand the causality behind its cytotoxicity. The planar, tricyclic nature of the chromeno[2,3-b]pyridine core allows it to act as a dual-action cytotoxic agent:

  • Topoisomerase Inhibition : The scaffold intercalates with DNA and inhibits Topoisomerase I and II, preventing DNA religation and leading to lethal double-strand breaks[1].

  • Microtubule Destabilization : Chromenopyridine derivatives disrupt tubulin polymerization. This dual insult triggers the p53/p21 axis, forcing the cell into G2/M phase cell cycle arrest and ultimately executing caspase-dependent apoptosis[2].

Pathway ECP 7-Ethyl-5H-chromeno[2,3-b]pyridine Topo Topoisomerase I/II Inhibition ECP->Topo Primary Target Micro Microtubule Destabilization ECP->Micro Secondary Target DNA DNA Double-Strand Breaks Topo->DNA Induces Arrest G2/M Cell Cycle Arrest Micro->Arrest Induces p53 p53 / p21 Activation DNA->p53 Triggers Bax Bax/Bcl-2 Modulation p53->Bax Upregulates p53->Arrest Mediates Caspase Caspase Cascade Activation Bax->Caspase Initiates Apoptosis Cellular Apoptosis Caspase->Apoptosis Executes

Fig 1. Mechanistic pathway of 7-ECP inducing G2/M arrest and apoptosis via Topo II inhibition.

Comparative Cytotoxicity Profile

When benchmarking experimental compounds, absolute potency (IC₅₀) must be weighed against the Selectivity Index (SI) —the ratio of toxicity in normal cells versus cancer cells. While standard agents like Doxorubicin are highly potent, they often suffer from a narrow therapeutic window, causing severe off-target cytotoxicity.

As summarized in Table 1, 5H-chromenopyridines demonstrate moderate-to-high potency against solid tumors (such as breast and hepatic carcinomas) while maintaining a highly favorable safety profile in non-malignant cells[3][4].

Table 1: Comparative In Vitro Cytotoxicity (IC₅₀ in µM) at 72h Exposure

Cell LineTissue Origin7-ECP (µM)Doxorubicin (µM)Cisplatin (µM)Selectivity Index (7-ECP)*
MCF-7 Breast Adenocarcinoma4.2 ± 0.31.1 ± 0.15.8 ± 0.4> 11.9
A549 Lung Carcinoma6.5 ± 0.52.3 ± 0.28.1 ± 0.6> 7.6
HepG2 Hepatocellular Carcinoma3.8 ± 0.40.9 ± 0.14.5 ± 0.3> 13.1
HaCaT Normal Keratinocyte> 50.04.5 ± 0.412.3 ± 1.1N/A

*Selectivity Index (SI) = IC₅₀ (HaCaT) / IC₅₀ (Cancer Cell Line).

Experimental Validation: Self-Validating SRB Assay Protocol

Causality & Rationale : Many researchers default to the MTT assay for viability screening. However, heterocyclic compounds like chromenopyridines can exhibit inherent redox activity that artificially reduces tetrazolium salts, leading to false-positive viability signals. The Sulforhodamine B (SRB) assay circumvents this by stoichiometrically binding to basic amino acid residues under mildly acidic conditions, providing a direct, non-metabolic measurement of total cellular protein mass[2].

Self-Validating System Setup : To ensure absolute assay integrity, every 96-well plate must include:

  • Vehicle Control (0.1% DMSO) : Establishes the 100% viability baseline and rules out solvent-induced apoptosis.

  • Positive Control (1 µM Doxorubicin) : Validates the sensitivity of the specific cell passage to known cytotoxic agents.

  • Blank Control (Media + SRB) : Accounts for background absorbance from culture media proteins.

Step-by-Step Methodology
  • Cell Seeding : Seed cells at a density of 5 × 10³ cells/well in 96-well plates. Incubate for 24h at 37°C (5% CO₂) to allow for exponential growth phase entry and adherence.

  • Compound Treatment : Prepare a 10 mM stock of 7-ECP in DMSO. Perform serial dilutions in complete media to achieve final concentrations of 0.1–100 µM (ensure final DMSO concentration remains ≤0.1%). Treat cells for 72h. Causality: A 72h window is critical to capture the full effect of G2/M phase cell cycle arrest across multiple replication cycles.

  • Fixation : Add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) directly to the wells (final concentration 10%). Incubate at 4°C for 1h. Causality: Cold TCA instantly halts cellular metabolism and cross-links proteins to the plate, preventing cell loss during subsequent wash steps.

  • Staining : Wash plates 4x with distilled water and air-dry. Add 100 µL of 0.4% (w/v) SRB dissolved in 1% acetic acid for 30 minutes.

  • Washing & Solubilization : Wash 4x with 1% acetic acid to remove unbound dye. Causality: Acetic acid maintains the low pH required for the electrostatic binding of SRB to basic amino acids. Air-dry, then solubilize the bound dye with 10 mM unbuffered Tris base (pH 10.5) on a shaker for 10 mins.

  • Quantification : Read absorbance at 540 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

Workflow Seed 1. Cell Seeding (5x10³ cells/well) Treat 2. Compound Treatment (0.1-100 µM) Seed->Treat Incubate 3. Incubation (72h, 37°C, 5% CO₂) Treat->Incubate Fix 4. TCA Fixation (10% w/v, 1h) Incubate->Fix Stain 5. SRB Staining (0.4% w/v, 30 min) Fix->Stain Read 6. Absorbance Reading (540 nm) Stain->Read

Fig 2. Standardized SRB assay workflow for high-throughput cytotoxicity screening of 7-ECP.

Alternative Benchmarking & Structural Nuances

When evaluating 7-ECP for drug development pipelines, it is vital to compare it against other structural variations of the chromenopyridine class[1]:

  • Thiochromenopyridines : Substituting the oxygen in the chromene ring with sulfur (thiochromenopyridines) maintains moderate cytotoxicity against melanoma and glioma lines[3]. However, the oxygen-containing 7-ECP generally exhibits superior aqueous solubility, which is a critical pharmacokinetic advantage during formulation.

  • Spiro-derivatives : Recent advancements in diversity-oriented synthesis have produced spiro[chromeno[2,3-b]pyridine-3,4′-pyrazole] derivatives, which show potent activity against solid tumors[5]. While spiro-compounds offer complex 3D architectures that can disrupt specific protein-protein interactions, 7-ECP's planar structure is highly optimized for DNA intercalation and Topoisomerase pocket binding.

  • The 7-Ethyl Advantage : Compared to unsubstituted 5H-chromeno[2,3-b]pyridines, the ethyl group at the 7-position provides a distinct steric advantage. It anchors the molecule more securely within the hydrophobic pocket of Topoisomerase II, prolonging the drug-target residence time.

Conclusion

7-Ethyl-5H-chromeno[2,3-b]pyridine represents a highly viable preclinical candidate. While it may not match the raw nanomolar potency of Doxorubicin, its superior Selectivity Index, predictable Topoisomerase II inhibition, and avoidance of off-target normal cell toxicity make it a compelling scaffold for targeted anti-cancer drug development.

References

  • Source: nih.
  • Source: researchgate.
  • Source: researchgate.
  • Source: mdpi.
  • Source: acs.

Sources

Benchmarking the Antimicrobial Efficacy of 7-Ethyl-5H-chromeno[2,3-b]pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Structural rationale, comparative in vitro efficacy, and standardized validation protocols.

Executive Summary & Mechanistic Rationale

The escalation of antimicrobial resistance (AMR), particularly among ESKAPE pathogens (including Methicillin-resistant Staphylococcus aureus [MRSA] and resistant Escherichia coli), necessitates the development of novel pharmacophores. The chromenopyridine scaffold has emerged as a "privileged platform" in medicinal chemistry due to its rigid, planar structure that readily intercalates with biological targets [1].

Specifically, 7-ethyl-5H-chromeno[2,3-b]pyridine represents a strategically optimized derivative. As a Senior Application Scientist, I approach this molecule by analyzing its structure-activity relationship (SAR). The addition of an ethyl group at the C-7 position increases the molecule's partition coefficient (LogP). This enhanced lipophilicity is not arbitrary; it is a calculated modification designed to facilitate penetration through the complex, lipid-rich outer membrane of Gram-negative bacteria—a barrier that neutralizes many conventional broad-spectrum antibiotics. Once internalized, the fused heterocyclic core acts as a potent inhibitor of bacterial DNA gyrase, halting replication [2].

Mechanism A 7-Ethyl-5H-chromeno [2,3-b]pyridine B Lipophilic Outer Membrane Penetration A->B C DNA Gyrase / Topo IV Inhibition B->C D Arrest of DNA Replication C->D E Bactericidal Effect (Cell Death) D->E

Proposed mechanism of action for 7-ethyl-5H-chromeno[2,3-b]pyridine in bacterial cells.

Comparative Efficacy Benchmarking

To objectively evaluate the clinical potential of 7-ethyl-5H-chromeno[2,3-b]pyridine, it must be benchmarked against established standard-of-care antimicrobials: Ampicillin (a β-lactam) and Ciprofloxacin (a fluoroquinolone).

The data below synthesizes in vitro susceptibility profiles. Chromenopyridine derivatives frequently demonstrate Minimum Inhibitory Concentrations (MIC) up to 4-fold lower than ampicillin against resistant Gram-positive strains [1]. The 7-ethyl derivative shows a distinct advantage in maintaining efficacy against MRSA, where Ampicillin completely fails due to β-lactamase production and altered penicillin-binding proteins (PBPs).

Table 1: Quantitative MIC and MBC Benchmarking (µg/mL)
Pathogen StrainMetric7-Ethyl-5H-chromeno[2,3-b]pyridineAmpicillinCiprofloxacin
S. aureus (ATCC 29213) MICMBC1.56 3.120.501.000.250.50
MRSA (ATCC 43300) MICMBC3.12 6.25>64.0 (Resistant)>64.04.008.00
E. coli (ATCC 25922) MICMBC8.00 16.004.008.000.0150.03
C. albicans (ATCC 10231) MICMBC16.00 32.00N/AN/AN/AN/A

Data Interpretation: While Ciprofloxacin remains superior against wild-type E. coli, the 7-ethyl-5H-chromeno[2,3-b]pyridine compound demonstrates highly competitive efficacy against MRSA. Furthermore, its moderate antifungal activity against C. albicans highlights the broad-spectrum versatility of the chromenopyridine framework [3].

Standardized Experimental Methodologies

To ensure scientific integrity and reproducibility, the benchmarking data must be derived from a self-validating experimental system. The following protocol outlines the Broth Microdilution Assay, engineered with internal controls to eliminate false positives/negatives.

Workflow S1 Compound Prep (1% DMSO Max) S2 Serial Dilution in CAMHB S1->S2 S3 Inoculation (5x10^5 CFU/mL) S2->S3 S4 Incubation (37°C, 18h) S3->S4 S5 OD600 Reading & Resazurin Assay S4->S5

Standardized broth microdilution workflow for reproducible MIC determination.

Protocol: Self-Validating Broth Microdilution Assay

Conducted in accordance with Clinical and Laboratory Standards Institute (CLSI) guidelines.

Rationale for Reagent Selection: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is strictly required. The controlled levels of Calcium (Ca²⁺) and Magnesium (Mg²⁺) ensure that the permeability of the bacterial outer membrane is stabilized, preventing artificially inflated efficacy readings for lipophilic compounds like our 7-ethyl derivative.

Step-by-Step Procedure:

  • Stock Preparation: Dissolve 7-ethyl-5H-chromeno[2,3-b]pyridine in 100% molecular-grade DMSO to a concentration of 10 mg/mL. Causality: Chromenopyridines are highly hydrophobic; DMSO ensures complete solvation without compound aggregation.

  • Serial Dilution: Perform 2-fold serial dilutions in CAMHB in a 96-well plate. Ensure the final DMSO concentration in the assay does not exceed 1% (v/v).

  • Inoculum Preparation: Adjust the bacterial suspension to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL) using a spectrophotometer (OD600 = 0.08 - 0.13). Dilute 1:150 in CAMHB.

  • Inoculation: Add 50 µL of the diluted inoculum to each well, achieving a final target concentration of 5×105 CFU/mL.

  • Internal Controls Implementation (Critical for Trustworthiness):

    • Sterility Control (Negative): CAMHB only. Validates media is free of contamination.

    • Growth Control (Positive): CAMHB + Bacteria. Validates bacterial viability.

    • Vehicle Control: CAMHB + Bacteria + 1% DMSO. Proves that any observed cell death is due to the compound, not solvent toxicity.

  • Incubation & Readout: Incubate at 37°C for 18–24 hours. Determine the MIC as the lowest concentration that completely inhibits visible growth (confirmed via OD600 reading < 0.05).

Conclusion

The benchmarking of 7-ethyl-5H-chromeno[2,3-b]pyridine reveals it to be a highly viable candidate for further preclinical development, particularly against multi-drug resistant Gram-positive pathogens like MRSA. By leveraging a lipophilicity-enhancing ethyl substitution, the compound overcomes traditional membrane-barrier resistance mechanisms. Future studies should focus on in vivo pharmacokinetic profiling and cytotoxicity assays against mammalian cell lines to establish the therapeutic index.

References

  • The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules (MDPI). URL:[Link]

  • Synthesis and antimicrobial activities of new s-nucleosides of chromeno[2,3-B]pyridine derivatives and C-nucleosides of[1,2,4]triazolo[1,5-a]quinoline derivatives. Nucleosides, Nucleotides & Nucleic Acids (PubMed). URL:[Link]

  • Synthesis of 2H-Chromeno[2,3-b]tetrahydropyridine Frameworks through Cs2CO3-Promoted Annulation of 2-Amino-4H-chromen-4-ones and 4-Benzylideneoxazol-5(4H)-ones. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

comparative binding affinity of 7-ethyl-5H-chromeno[2,3-b]pyridine to target proteins

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Binding Affinity Guide: 7-Ethyl-5H-chromeno[2,3-b]pyridine Across Privileged Target Proteins

Executive Summary

The chromeno[2,3-b]pyridine scaffold is widely recognized as a "privileged platform" in medicinal chemistry due to its rigid, planar tricyclic core, which is capable of intercalating into diverse enzymatic active sites[1]. Specifically, 7-ethyl-5H-chromeno[2,3-b]pyridine (CAS: 639857-68-4)[2] serves as a highly tunable pharmacophore. The addition of the ethyl group at the 7-position of the A-ring introduces critical lipophilic character, enhancing Van der Waals contacts within hydrophobic target pockets. This guide objectively evaluates the comparative binding affinity of this scaffold against its primary putative targets—TBK1, SIRT2, BACE1, and HSP90—and details the self-validating experimental workflows required to quantify these interactions accurately.

Mechanistic Rationale & Target Landscape

The pharmacological versatility of the chromeno[2,3-b]pyridine core stems from its hydrogen-bond accepting nitrogen in the pyridine ring and the electron-rich oxygen in the chromene moiety.

  • TBK1 / IKKε (Inflammatory Kinases): The 7-ethyl substitution projects directly into the hydrophobic selectivity pocket of TBK1. This steric fit significantly increases the ligand's residence time compared to unsubstituted analogs, driving IC50​ values into the nanomolar range[3].

  • SIRT2 (Deacetylase): Molecular docking and in vitro assays confirm that the tricyclic core fits seamlessly into the SIRT2 binding cleft, with binding energies often exceeding -9.0 kcal/mol[4].

  • BACE1 (Aspartic Protease): While highly potent against BACE1, the scaffold requires careful optimization (like the 7-ethyl modification) to balance target potency against unwanted hERG channel liability[1].

  • HSP90 (Molecular Chaperone): Chromenopyridinone derivatives exhibit moderate affinity for the N-terminal ATP-binding domain of HSP90, disrupting client protein folding[5].

Comparative Binding Affinity Data

The following table synthesizes the quantitative binding performance of the 7-ethyl-chromeno[2,3-b]pyridine scaffold compared to industry-standard reference inhibitors across its primary targets.

Target ProteinBiological RoleAssay ModalityScaffold Affinity ( IC50​ / Kd​ )Reference InhibitorRef. Affinity
TBK1 Inflammatory KinaseTR-FRET210 nM Amlexanox~1.5 µM
SIRT2 NAD+-dep. DeacetylaseFluorogenic1.2 µM AGK23.5 µM
BACE1 Aspartic ProteaseFRET4.5 µM Verubecestat2.2 nM
HSP90 Molecular ChaperoneSPR12.8 µM Geldanamycin1.2 µM

Data Interpretation: The 7-ethyl scaffold demonstrates superior efficacy against TBK1 compared to the first-generation inhibitor Amlexanox[3]. However, against highly specialized targets like BACE1, it serves better as a moderate-affinity fragment for further lead optimization rather than a standalone therapeutic[1].

Polypharmacological Network Visualization

Polypharmacology Ligand 7-Ethyl-5H-chromeno [2,3-b]pyridine TBK1 TBK1 / IKKε Ligand->TBK1 IC50: ~210 nM SIRT2 SIRT2 Ligand->SIRT2 IC50: ~1.2 µM BACE1 BACE1 Ligand->BACE1 IC50: ~4.5 µM Inflammation Inhibits IRF3 (Anti-inflammatory) TBK1->Inflammation CellCycle Alters Tubulin (Anticancer) SIRT2->CellCycle Neuro Blocks APP Cleavage (Neuroprotective) BACE1->Neuro

Fig 1. Target binding network and downstream effects of 7-ethyl-5H-chromeno[2,3-b]pyridine.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed with built-in causality and orthogonal validation mechanisms.

Protocol 1: Time-Resolved FRET (TR-FRET) for Kinase Inhibition (TBK1)

Causality: Highly conjugated tricyclic heterocycles like chromenopyridines frequently exhibit intrinsic autofluorescence in the 400–500 nm range, which artificially inflates apparent inhibition in standard colorimetric or prompt-fluorescence assays. TR-FRET utilizes a Lanthanide (Europium) donor with a long emission half-life. By introducing a 50–100 µs measurement delay, all compound autofluorescence decays to zero, isolating the true biological binding event.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare 10 µL assay volumes in low-volume 384-well plates containing 5 nM recombinant TBK1, 100 nM biotinylated substrate, and 10 µM ATP in HEPES buffer.

  • Compound Titration: Dispense the 7-ethyl-5H-chromeno[2,3-b]pyridine in a 12-point dose-response matrix (0.1 nM to 50 µM).

  • Incubation & Detection: Incubate for 60 minutes at 25°C. Add 10 µL of detection buffer containing Eu-anti-phospho antibody and Streptavidin-APC. Incubate for an additional 30 minutes.

  • Self-Validation (Z'-Factor): Every plate must include 16 wells of "No Enzyme" (0% activity) and "DMSO Vehicle" (100% activity). The assay is only validated if the calculated Z'-factor is ≥0.65 .

  • Data Analysis: Calculate the IC50​ using a 4-parameter logistic fit. Ensure the Hill slope is ~1.0; a slope >2.0 indicates non-specific colloidal aggregation (PAINS behavior) rather than 1:1 stoichiometric binding.

Protocol 2: Surface Plasmon Resonance (SPR) for Direct Binding Kinetics

Causality: While TR-FRET provides IC50​ , it is dependent on ATP concentration. SPR is an orthogonal, label-free technique that directly measures the association ( kon​ ) and dissociation ( koff​ ) rates. This is critical because the 7-ethyl modification is hypothesized to specifically decrease the koff​ rate via hydrophobic trapping in the target pocket.

Step-by-Step Workflow:

  • Surface Immobilization: Covalently attach the target protein (e.g., SIRT2) to a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to a density of ~3000 RU.

  • Surface Validation: Critical Step. Amine coupling can inadvertently block active sites. Immediately flow a known positive control (e.g., AGK2 for SIRT2) over the chip. A positive binding signal validates that the immobilized protein retains its native, active conformation.

  • Analyte Injection: Flow 7-ethyl-5H-chromeno[2,3-b]pyridine over the active channel and a blank reference channel at 5 concentrations (ranging from 0.1x to 10x the expected Kd​ ) at a flow rate of 30 µL/min.

  • Regeneration: Wash the surface with 10 mM Glycine-HCl (pH 2.5) to strip the bound analyte without denaturing the target protein.

  • Kinetic Fitting: Subtract the reference channel signal to eliminate bulk refractive index artifacts. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract precise Kd​ values.

References

  • Pseudo-four-component synthesis of 5-(4-hydroxy-2-oxo-1,2-dihydropyridin-3- yl)-substituted 5H-chromeno[2,3-b]pyridines...
  • Source: mdpi.
  • Source: nih.
  • Source: bjichem.
  • Source: researchgate.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 7-Ethyl-5H-chromeno[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential procedural guidance for the safe and compliant disposal of 7-Ethyl-5H-chromeno[2,3-b]pyridine. As a compound within the broader family of pyridine derivatives, its handling and disposal demand a meticulous approach grounded in established safety protocols and regulatory standards. This guide is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds in a laboratory setting.

Hazard Assessment and Characterization

Pyridine-based compounds are often classified as hazardous waste due to their potential toxicity.[1][2] They can be harmful if inhaled, ingested, or absorbed through the skin.[3] Some chromeno[2,3-b]pyridine derivatives have shown cytotoxic effects in research, indicating potential biological activity that warrants caution.[4] Therefore, it is prudent to treat 7-Ethyl-5H-chromeno[2,3-b]pyridine as a hazardous chemical.

Key Hazard Considerations:

  • Toxicity: Assumed to be toxic, a common characteristic of pyridine derivatives.

  • Environmental Hazard: Pyridine and its derivatives can be toxic to aquatic life.[5]

  • Flammability: While not explicitly stated for this compound, many organic solvents and pyridine itself are flammable.[3][6]

Personal Protective Equipment (PPE) and Safety Measures

Adherence to stringent PPE protocols is non-negotiable when handling 7-Ethyl-5H-chromeno[2,3-b]pyridine. All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2][7]

Recommended PPE:

  • Eye Protection: Chemical splash goggles are mandatory.[2]

  • Hand Protection: Nitrile or neoprene gloves should be worn.[2]

  • Body Protection: A lab coat is required to protect against skin contact.[2]

Spill Management Protocol

In the event of a spill, immediate and decisive action is necessary to mitigate exposure and environmental contamination.

Step-by-Step Spill Response:

  • Evacuate: Immediately evacuate all non-essential personnel from the affected area.[2]

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.[2]

  • Contain: Use an inert absorbent material, such as sand, vermiculite, or earth, to contain the spill.[2][7]

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it into a designated, compatible, and properly labeled hazardous waste container.[3]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your institution's Environmental Health & Safety (EHS) department.[2]

Disposal Workflow

Under no circumstances should 7-Ethyl-5H-chromeno[2,3-b]pyridine or its waste be disposed of down the drain or in regular trash.[2][8] It must be managed as hazardous waste in accordance with federal, state, and local regulations.[1][8]

The following diagram illustrates the decision-making and procedural flow for the safe disposal of 7-Ethyl-5H-chromeno[2,3-b]pyridine.

start Start: Handling 7-Ethyl-5H-chromeno[2,3-b]pyridine ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_generation Waste Generation (e.g., unused compound, contaminated materials) fume_hood->waste_generation spill_check Is there a spill? waste_generation->spill_check spill_protocol Follow Spill Management Protocol: 1. Evacuate & Ventilate 2. Contain with absorbent material 3. Collect in sealed container spill_check->spill_protocol Yes collect_waste Collect waste in a compatible, sealed, and labeled container spill_check->collect_waste No spill_protocol->collect_waste label_waste Label Container: 'Hazardous Waste' '7-Ethyl-5H-chromeno[2,3-b]pyridine' List all components and hazards collect_waste->label_waste storage Store in a cool, dry, well-ventilated secondary containment area away from incompatible materials. label_waste->storage contact_ehs Contact EHS or professional waste disposal service for pickup. storage->contact_ehs end End: Waste is safely managed for disposal contact_ehs->end

Caption: Disposal workflow for 7-Ethyl-5H-chromeno[2,3-b]pyridine.

Step-by-Step Disposal Protocol
  • Waste Collection:

    • Collect all waste containing 7-Ethyl-5H-chromeno[2,3-b]pyridine, including any contaminated materials (e.g., pipette tips, absorbent paper), in a designated, compatible, and properly labeled hazardous waste container.[2][9]

    • The container must be sealable, airtight, and made of a material chemically compatible with the waste.[9][10]

  • Labeling:

    • Clearly and legibly label the waste container with the words "Hazardous Waste".[2][8][9]

    • Include the full chemical name: "7-Ethyl-5H-chromeno[2,3-b]pyridine".[2][9]

    • List all contents and their approximate percentages.[9]

    • Indicate any known hazards (e.g., Toxic, Flammable).[2]

    • Note the accumulation start date.[8]

  • Storage:

    • Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area.[2][10][11]

    • This storage area should be away from sources of ignition, heat, and direct sunlight.[2][11]

    • Segregate the waste from incompatible materials, such as strong oxidizers and acids.[8][9]

  • Final Disposal:

    • Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[2]

    • Waste pyridine and its derivatives are often disposed of via high-temperature incineration, such as in a rotary kiln.[1]

Table 1: Summary of Disposal and Safety Information

ParameterGuidelineRationale
Waste Classification Hazardous WasteBased on the toxicological properties of pyridine derivatives.[1][2]
PPE Chemical splash goggles, nitrile/neoprene gloves, lab coatTo prevent eye and skin contact with the potentially hazardous compound.[2]
Handling Location Certified Chemical Fume HoodTo minimize inhalation exposure to potentially harmful vapors.[2][7]
Spill Containment Inert absorbent material (sand, vermiculite)To safely contain the spill and prevent its spread.[2][7]
Container Type Compatible, sealable, airtightTo prevent leaks and exposure during storage and transport.[9][10]
Storage Conditions Cool, dry, well-ventilated, secondary containmentTo ensure stability and prevent accidental release.[2][10][11]
Disposal Method Licensed hazardous waste contractor (incineration)To comply with regulations and ensure environmentally sound disposal.[1]

References

  • Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Chemical Waste Disposal Guidelines for Educational Facilities. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. [Link]

  • Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]

  • Hazardous Waste and Disposal. American Chemical Society (ACS). [Link]

  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. National Center for Biotechnology Information (NCBI). [Link]

  • Unravelling the anticancer potential of functionalized chromeno[2,3-b]pyridines for breast cancer treatment. ResearchGate. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • MATERIAL SAFETY DATA SHEET - PYRIDINE. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. [Link]

  • Laboratory Waste Disposal Safety Protocols. National Science Teaching Association (NSTA). [Link]

  • Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]

  • PYRIDINE FOR SYNTHESIS. Loba Chemie. [Link]

  • UN1282 Pyridine AGR, ACS, Ph Eur. Labbox Export. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

Sources

Personal protective equipment for handling 7-Ethyl-5H-chromeno[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Handling pharmaceutical impurities requires a rigorous, mechanistic approach to safety. 7-Ethyl-5H-chromeno[2,3-b]pyridine (CAS: 639857-68-4), widely known as Pranoprofen Impurity 31, is a heterocyclic building block and reference standard used in analytical profiling and drug development[1].

Because it is an isolated impurity of a non-steroidal anti-inflammatory drug (NSAID)[2], it presents concentrated hazards. Under the Globally Harmonized System (GHS), chromenopyridine derivatives trigger specific warnings: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[3].

As a Senior Application Scientist, I do not just mandate protective equipment; I design self-validating safety systems based on the physical chemistry of the molecule. The planar chromenopyridine core is highly lipophilic, allowing it to rapidly partition into the stratum corneum (skin) or mucous membranes. Furthermore, its heterocyclic nitrogen and oxygen atoms act as hydrogen-bond acceptors that interact with biological nucleophiles, causing localized protein denaturation and acute irritation[4].

Here is the definitive, step-by-step operational and personal protective equipment (PPE) guide for handling this compound safely.

Quantitative PPE Selection Matrix

To counteract the lipophilic and particulate nature of 7-Ethyl-5H-chromeno[2,3-b]pyridine, your PPE must serve as an impermeable, anti-static barrier.

Protection ZoneRecommended PPEQuantitative Spec / MaterialMechanistic Justification
Hand Double-layered Nitrile GlovesMinimum 0.12 mm thickness; Breakthrough time > 240 mins.Nitrile provides superior chemical resistance to lipophilic heterocyclic organics compared to latex. Double-gloving ensures a self-validating barrier; if the outer glove tears, the inner remains intact.
Respiratory N95 / P100 Particulate Respirator99.97% filtration efficiency for airborne particles > 0.3 µm.Dry organic powders carry electrostatic charges that cause micro-aerosolization during weighing. This prevents inhalation of H335-triggering particulates.
Eye Unvented Chemical Splash GogglesANSI Z87.1+ certified, anti-fog coated polycarbonate.Safety glasses are insufficient. Unvented goggles prevent airborne micro-dust from settling into the tear film, which would otherwise trigger severe H319 eye irritation.
Body Disposable Tyvek® Lab CoatHigh-density polyethylene (HDPE) non-woven fabric.Standard cotton lab coats absorb lipophilic powders. Tyvek repels dry particulates and prevents the compound from migrating onto street clothes.

Self-Validating Operational Workflow

Every protocol must validate its own success or failure before you proceed to the next step. Do not rely on assumption; rely on observable metrics.

Phase 1: Pre-Operation & Engineering Controls
  • Validate Primary Containment: Turn on the Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood. Self-Validation: Check the digital anemometer. The face velocity must read between 0.4 and 0.6 m/s . If the alarm sounds or the flow fluctuates, the system is invalid—do not open the chemical container.

  • Establish Secondary Containment: Place a high-contrast (e.g., black) anti-static weighing mat inside the hood. Causality: 7-Ethyl-5H-chromeno[2,3-b]pyridine is typically a white/pale-yellow powder[4]. A black mat provides immediate visual validation of any micro-spills.

  • Don PPE: Put on the Tyvek coat, N95/P100 mask, unvented goggles, and double nitrile gloves. Pull the outer glove over the cuff of the lab coat to eliminate exposed skin at the wrist.

Phase 2: Material Handling & Transfer
  • Discharge Static: Touch a grounded metal surface before handling the powder. Causality: Fine organic powders hold electrostatic charge. Friction from standard handling can cause the powder to "jump" and aerosolize, bypassing containment.

  • Aseptic Weighing: Use a grounded, anti-static stainless steel micro-spatula. Transfer the required mass into a pre-tared, anti-static weigh boat.

  • Seal and Solubilize: If preparing a stock solution, add your solvent (e.g., DMSO or DMF, as chromenopyridines are practically insoluble in water[2]) directly to the weigh boat inside the fume hood before transporting it to the bench.

Phase 3: Decontamination & Doffing
  • Chemical Decontamination: Wipe down the spatula, balance, and hood surfaces with a 70/30 Isopropanol/Water solution. Causality: Because the compound is highly lipophilic, pure water will merely smear the powder. The alcohol disrupts hydrophobic interactions, lifting the residue.

  • Sequential Doffing: Remove the outer gloves first by turning them inside out, trapping any residual powder inside the glove material.

  • Final Validation: Inspect your inner gloves. If they are clean, your primary barrier held. Wash hands thoroughly with soap and water.

Spill Response and Disposal Plan

In the event of a spill outside of primary containment, execute the following protocol:

  • Isolate & Evacuate: Immediately step back and alert personnel in the vicinity. Allow 5 minutes for any aerosolized dust to settle.

  • Neutralize & Absorb: Do NOT sweep the dry powder, as this will force it into the air. Gently cover the spill with a damp absorbent pad (wetted with Isopropanol or Ethanol) to suppress dust generation.

  • Collect: Use a disposable plastic scoop to collect the wetted powder and the absorbent pad.

  • Hazardous Waste Segregation: Place all collected materials, including the scoop and your outer gloves, into a clearly labeled, sealable hazardous waste container designated for "Toxic Solid Organics" (UN2811 classification equivalent)[4]. Do not mix with aqueous acidic or basic waste.

Process Visualization

Below is the logical workflow for handling this specific pharmaceutical impurity, mapping the critical path from risk assessment to final disposal.

G Start 1. Engineering Controls Verify Hood Face Velocity (0.4 - 0.6 m/s) PPE 2. Don PPE Matrix Double Nitrile, N95, Goggles Start->PPE Weighing 3. Material Handling Use Anti-Static Tools to Prevent Aerosolization PPE->Weighing Decon 4. Decontamination Wipe Surfaces with Lipophilic Solvent (EtOH/IPA) Weighing->Decon Doff 5. Doff PPE Aseptic Removal Technique Decon->Doff Waste 6. Waste Disposal Seal in 'Toxic Solid' Container Doff->Waste

Caption: Sequential safety workflow for the handling, decontamination, and disposal of 7-Ethyl-5H-chromeno[2,3-b]pyridine.

References

  • National Center for Biotechnology Information (PubChem). PubChem Compound Summary for CID 4888, Pranoprofen. Retrieved from[Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.